3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,5-dihydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-3-10-5-1-2-9-7(11)6(4)5/h1-3,10H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVORRLOJMKVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1NC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226644 | |
| Record name | 3-Bromo-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-43-2 | |
| Record name | 3-Bromo-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol (CAS 1190314-43-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and biological significance of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol, a key heterocyclic building block in modern medicinal chemistry.
Core Molecular Attributes and Physicochemical Properties
This compound is a solid, heterocyclic compound with the molecular formula C₇H₅BrN₂O and a molecular weight of 213.03 g/mol .[1] Its structure features a fused pyrrolopyridine ring system, which is a common scaffold in a variety of biologically active molecules. The presence of a bromine atom and a hydroxyl group provides versatile handles for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1190314-43-2 | [1] |
| Molecular Formula | C₇H₅BrN₂O | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Purity | Typically ≥95% | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis and Chemical Reactivity
The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic strategy can be inferred from the synthesis of related 1H-pyrrolo[3,2-c]pyridine derivatives. A common approach involves the construction of the fused ring system from a substituted pyridine precursor.[2][3]
A potential synthetic pathway could involve a multi-step sequence starting from a readily available pyridine derivative. For instance, the synthesis of the related 6-bromo-1H-pyrrolo[3,2-c]pyridine begins with 2-bromo-5-methylpyridine and proceeds through nitration, reaction with N,N-dimethylformamide dimethyl acetal, and reductive cyclization.[2][3] A similar strategy, with appropriate modifications to introduce the hydroxyl group at the 4-position, could be envisioned for the synthesis of the title compound.
The reactivity of this compound is largely dictated by the bromine atom on the pyrrole ring and the hydroxyl group on the pyridine ring. The bromine atom is a versatile functional group that can participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position, providing a powerful tool for generating molecular diversity in drug discovery programs.[3][4]
The hydroxyl group can be functionalized through etherification or esterification reactions, or it can be converted to other functional groups, further expanding the synthetic utility of this building block.
Diagram 1: Key Reaction Types for this compound
Caption: Key reaction pathways for the functionalization of this compound.
Spectroscopic Characterization
Detailed experimental spectroscopic data (NMR, IR, MS) for this compound are not widely published. However, based on the analysis of structurally related compounds, the expected spectral features can be predicted.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings. The exact chemical shifts and coupling constants would be influenced by the positions of the bromine and hydroxyl substituents. The N-H proton of the pyrrole ring would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display seven signals corresponding to the seven carbon atoms in the fused ring system. The carbon atom attached to the bromine would be significantly deshielded.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch of the pyrrole ring (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching vibrations of the heterocyclic rings (in the 1400-1600 cm⁻¹ region).[8]
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M⁺ and M+2 peaks). Fragmentation patterns would likely involve the loss of small molecules such as HBr, CO, and HCN.
Diagram 2: Generalized Workflow for Spectroscopic Analysis
Caption: A standard workflow for the spectroscopic characterization of a chemical compound.
Biological Significance and Applications in Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] Derivatives of this scaffold have been extensively investigated for their therapeutic potential, particularly as kinase inhibitors.[3][9]
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrrolo[3,2-c]pyridine core can serve as a template for the design of potent and selective kinase inhibitors.
Specifically, this compound is a valuable intermediate for the synthesis of compounds targeting various kinases.[10] The bromine atom at the 3-position allows for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[2][3][4]
While specific biological data for this compound itself is limited in the public domain, studies on related pyrrolo[3,2-c]pyridine derivatives have demonstrated potent inhibitory activity against a range of kinases, including FMS kinase, which is involved in inflammatory diseases and cancer.[9]
Diagram 3: Role in Kinase Inhibitor Drug Discovery
Caption: The use of this compound in a typical drug discovery pipeline for kinase inhibitors.
Safety and Handling
This compound is classified as harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1]
Conclusion
References
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]
-
Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. MDPI. [Link]
-
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]
-
3-Bromo-1H-pyrrolo[2,3-b]pyridine - PubChem. PubChem. [Link]
-
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]
-
This compound, 50 mg. Carl ROTH. [Link]
-
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). Beilstein Journals. [Link]
-
Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Publishing. [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. [Link]
-
Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]
-
Supplementary Material Synthesis of Pyrrole and Indole Quinoxalinone and Oxazinone Derivatives by Intramolecular Copper-Catalyze. [Link]
-
Discovery of Pyrrolo[3,2- d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. PubMed. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and A. [Link]
-
IC50 (µM) of selected compounds on HsPLK1 and HsCDK1. ResearchGate. [Link]
-
This compound. MySkinRecipes. [Link]
-
The FTIR spectrum for Pyrrole | Download Table. ResearchGate. [Link]
-
Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ResearchGate. [Link]Pyrrolo34-bquinolines_via_Three-Component_Reactions)
Sources
- 1. This compound | 1190314-43-2 [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [myskinrecipes.com]
Tautomeric Dynamics of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol: Analytical Frameworks and Pharmacological Implications
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper
Executive Summary
In the landscape of heterocyclic medicinal chemistry, the pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged pharmacophore. Specifically, 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol (CAS: 1190314-43-2) presents a complex physicochemical profile driven by its ability to undergo lactam-lactim (keto-enol) tautomerism. Because the hydroxyl group at the C4 position is adjacent to the pyridine nitrogen at N5, the molecule exists in a dynamic equilibrium between the 4-ol (lactim) and 4(5H)-one (lactam) forms.
Understanding and controlling this tautomerism is not merely an academic exercise; it is a critical prerequisite for rational drug design. The two tautomers exhibit drastically different hydrogen-bonding profiles, dipole moments, and target-binding affinities. This guide provides a deep-dive into the mechanistic drivers of this equilibrium and establishes self-validating experimental protocols for its quantification.
Mechanistic Framework of the Lactam-Lactim Equilibrium
The tautomeric shift in this compound involves the migration of a proton between the oxygen at C4 and the nitrogen at N5. This proton transfer fundamentally alters the electronic topology of the molecule.
Thermodynamic Drivers and Solvent Effects
In the lactim form (-N=C(OH)-) , the six-membered ring retains a fully delocalized, continuous
The C3-Bromine Electronic Influence
The inclusion of a bromine atom at the C3 position introduces a strong electron-withdrawing inductive effect (-I). This substituent pulls electron density away from the fused bicyclic core, subtly lowering the
Figure 1: Thermodynamic and electronic drivers of the lactim-lactam tautomeric equilibrium.
Quantitative Data & Analytical Signatures
To successfully track and quantify the tautomeric populations, researchers must rely on orthogonal analytical techniques. The table below synthesizes the key physicochemical and spectroscopic signatures used to differentiate the two forms.
Table 1: Physicochemical and Spectroscopic Signatures of the Tautomers
| Property / Parameter | 4-ol Form (Lactim) | 4(5H)-one Form (Lactam) |
| Structural Motif | -N=C(OH)- (Aromatic Pyridine) | -NH-C(=O)- (Conjugated Amide) |
| Hydrogen Bonding | 1 H-Bond Donor, 2 Acceptors | 2 H-Bond Donors, 1 Acceptor |
| Preferred Environment | Gas phase, Non-polar solvents | Solid state, Protic/Polar solvents |
| 13C NMR (C4 Shift) | 155 – 160 ppm | 165 – 175 ppm |
| 15N NMR (N5 Shift) | ~250 ppm (Pyridine-like) | ~130 ppm (Amide-like) |
| FTIR Diagnostic Band | ~1600 cm⁻¹ (C=N stretch) | ~1650 cm⁻¹ (C=O stretch) |
Self-Validating Experimental Protocols
Listing analytical steps is insufficient without establishing causality. The following workflows are designed as self-validating systems, ensuring that the observed data is an accurate reflection of the tautomeric state rather than an artifact of the measurement timescale.
Protocol A: Variable-Temperature (VT) Multi-Nuclear NMR
Causality & Rationale: At standard room temperature (298 K), the proton exchange between N5 and O4 is often faster than the NMR timescale (
-
Step 1: Sample Preparation. Dissolve 15 mg of the compound () in 0.5 mL of anhydrous DMF-
. DMF is chosen because its high polarity supports both tautomers, and its low freezing point (-61 °C) permits deep cryogenic profiling. -
Step 2: Standardization. Spike the sample with 1
of tetramethylsilane (TMS) to ensure chemical shift tracking is not skewed by temperature-dependent solvent drift. -
Step 3: VT Profiling. Acquire standard
and spectra at 298 K. Proceed to cool the NMR probe in 10 K decrements down to 213 K, allowing 5 minutes of thermal equilibration at each step. -
Step 4: Decoalescence Analysis. Identify the coalescence temperature (
). Below , integrate the distinct peaks corresponding to the lactam (-NH, ~11-12 ppm) and lactim (-OH, ~9-10 ppm). -
Step 5: Self-Validation via
HMBC. At 213 K, execute a HMBC experiment. The protocol validates itself if the integrated signals sum exactly to the bulk sample concentration, and the downfield proton (~11 ppm) shows a cross-peak to an amide nitrogen at ~130 ppm, definitively proving the lactam structure.
Protocol B: Solvent-Dependent FTIR Spectroscopy
Causality & Rationale: Unlike NMR, infrared spectroscopy operates on a femtosecond timescale. It captures a "freeze-frame" of the molecules, completely bypassing the issue of fast proton exchange. This makes it the ultimate tool for evaluating solvent-driven equilibrium shifts.
-
Step 1: Matrix Preparation. Prepare 5 mM solutions of the compound in a dielectric gradient series: Chloroform (
), Acetonitrile ( ), and Methanol ( , protic). -
Step 2: Background Subtraction. Using a liquid cell with
windows (0.1 mm path length), collect background spectra of the pure solvents to prevent matrix interference. -
Step 3: Acquisition & Deconvolution. Inject the samples and acquire spectra (4000 to 400 cm⁻¹, 2 cm⁻¹ resolution). Isolate the 1600-1700 cm⁻¹ region and apply a Gaussian/Lorentzian deconvolution.
-
Step 4: Self-Validation. Calculate the ratio of the integrated areas of the C=O stretch (~1650 cm⁻¹) versus the C=N stretch (~1600 cm⁻¹). The protocol is validated if plotting this ratio against the solvent's Kamlet-Taft hydrogen-bond acceptor parameter (
) yields a positive linear correlation, proving that the tautomeric shift is fundamentally driven by the solvent's hydrogen-bonding capacity.
Figure 2: Self-validating multi-modal workflow for tautomeric ratio quantification.
Implications for Pharmacophore Modeling
In computational drug design, treating this compound as a static entity will lead to catastrophic failures in docking simulations.
If the target receptor pocket is highly hydrophobic, the lactim form will likely be the bioactive conformer, utilizing its C4-OH as a highly directional hydrogen bond donor. Conversely, if the binding pocket features a solvent-exposed channel or backbone amide donors, the lactam form will dominate, utilizing the C=O as a potent hydrogen bond acceptor. Drug development professionals must generate distinct 3D conformers for both tautomers during virtual screening and calculate the free energy penalty of tautomerization (
References
-
Title: Protonation equilibria of cardiotonic polyaza heterocycles Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
-
Title: Azaindoles. II. The synthesis of Pyrazolo[4,3-c]pyridines Source: Australian Journal of Chemistry URL: [Link]
-
Title: Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Source: Graz University of Technology (Master Thesis Archive) URL: [Link]
3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol molecular weight and formula
An In-depth Technical Guide to 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol
Foreword: The Strategic Value of the Azaindole Scaffold
In the landscape of modern medicinal chemistry, the pyrrolopyridine (azaindole) scaffold has emerged as a "privileged structure," consistently appearing in molecules with profound biological activity. Its unique electronic properties and ability to form key hydrogen bond interactions make it a cornerstone in the design of targeted therapeutics. This guide focuses on a specific, strategically functionalized derivative: this compound. The introduction of a bromine atom at the 3-position is not a trivial modification; it is a deliberate synthetic handle that unlocks a vast potential for chemical diversification, transforming a simple core into a versatile platform for library synthesis and lead optimization. Herein, we provide a comprehensive technical overview, grounded in established chemical principles, to empower researchers in leveraging this potent building block.
Part 1: Core Molecular & Physicochemical Profile
A precise understanding of a compound's fundamental properties is the non-negotiable foundation for all subsequent experimental design, from stoichiometric calculations for synthesis to the interpretation of analytical data.
Table 1: Core Attributes of this compound
| Property | Data |
| Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol [1] |
| CAS Number | 1190314-43-2[1][2][3] |
| Canonical SMILES | C1=CN=C2C(=C1N)C(=O)C=C(Br)N2 |
| InChI Key | YJVORRLOJMKVSB-UHFFFAOYSA-N[1] |
| Appearance | Solid[1] |
| Purity | Typically ≥95%[1][4] |
The molecular weight of 213.03 g/mol places this compound squarely in the "fragment" space, making it an ideal candidate for fragment-based drug discovery (FBDD) screening campaigns.
Part 2: Synthesis & Mechanistic Considerations
The synthesis of this compound is typically achieved via electrophilic bromination of the corresponding 1H-pyrrolo[3,2-c]pyridin-4-ol precursor. The choice of reagents and conditions is critical for achieving high regioselectivity and yield.
Experimental Workflow: Electrophilic Bromination
Caption: Generalized workflow for the synthesis of this compound.
Detailed Laboratory Protocol
This protocol represents a robust, self-validating methodology. Each step is designed to maximize yield and purity while ensuring safety and reproducibility.
-
Inert Atmosphere Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1H-pyrrolo[3,2-c]pyridin-4-ol (1.0 eq).
-
Expertise & Causality: An inert atmosphere is critical to prevent unwanted side reactions with atmospheric oxygen and moisture, which can degrade both the starting material and the product.
-
-
Dissolution: Add anhydrous acetonitrile to the flask to dissolve the starting material completely.
-
Expertise & Causality: Acetonitrile is a polar aprotic solvent that effectively solubilizes the substrate without interfering with the electrophilic bromination mechanism.
-
-
Temperature Control: Cool the stirred solution to 0°C using an ice-water bath.
-
Expertise & Causality: Electrophilic aromatic substitution reactions are often exothermic. Cooling the reaction prevents over-bromination (di- or tri-bromination) and decomposition, thereby ensuring higher regioselectivity for the desired 3-position.
-
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.
-
Expertise & Causality: NBS is a solid, easily handled source of electrophilic bromine (Br⁺). A slight excess ensures complete consumption of the starting material. Portion-wise addition is a critical control measure to manage the reaction exotherm.
-
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material spot is no longer visible.
-
Trustworthiness: This is a self-validating checkpoint. Proceeding without confirmation of reaction completion is a common source of low yields.
-
-
Quenching: Once complete, cool the mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Expertise & Causality: The thiosulfate solution reacts with and neutralizes any unreacted NBS or free bromine, preventing their interference in the subsequent workup steps.
-
-
Extraction & Isolation: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid via flash column chromatography on silica gel, using a gradient elution (e.g., 0-10% methanol in dichloromethane) to isolate the pure product.
-
Trustworthiness: The final purity should be confirmed by analytical methods such as ¹H NMR and LC-MS before use in subsequent applications.
-
Part 3: Strategic Applications in Drug Discovery
The true value of this compound lies in its role as a versatile intermediate. The bromine atom is a superb leaving group for palladium-catalyzed cross-coupling reactions, enabling the rapid synthesis of diverse compound libraries.
The Cross-Coupling Gateway
Caption: Strategic diversification of the core scaffold via cross-coupling reactions.
-
Kinase Inhibitor Development: Pyrrolopyridine derivatives are known scaffolds for potent kinase inhibitors.[5] The C-3 position, modified via Suzuki coupling with various aryl or heteroaryl boronic acids, can be used to probe the hydrophobic pockets of an enzyme's active site, leading to enhanced potency and selectivity.
-
Anticancer Research: Several studies have demonstrated the potent anticancer activities of functionalized 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.[6][7] This scaffold serves as a key intermediate in the synthesis of compounds designed to inhibit targets crucial for cell proliferation, such as tubulin.[6][7]
-
Chemical Biology Probes: The bromine atom can be replaced with alkynes via Sonogashira coupling. These terminal alkynes are amenable to "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition), allowing for the attachment of reporter tags like fluorophores or biotin for use in target identification and validation studies.
References
-
This compound. MySkinRecipes. [Link]
-
3-Bromo-6-chloro-1H-pyrrolo(3,2-c)pyridine. PubChem, National Institutes of Health. [Link]
-
This compound, 50 mg. Carl ROTH. [Link]
-
3-Bromo-1H-pyrrole. PubChem, National Institutes of Health. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]
-
Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Semantic Scholar. [Link]
-
Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology. [Link]
-
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine Properties. U.S. Environmental Protection Agency. [Link]
-
3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile. cas-standard.com. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]
-
Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell Active Inhibitors of P300/CBP-Associated Factor Bromodomain. ResearchGate. [Link]
Sources
- 1. This compound | 1190314-43-2 [sigmaaldrich.cn]
- 2. This compound | 1190314-43-2 [sigmaaldrich.com]
- 3. This compound | 1190314-43-2 [sigmaaldrich.com]
- 4. This compound, 50 mg, CAS No. 1190314-43-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol in DMSO: A Technical Guide for Preclinical Drug Discovery
Executive Summary & Chemical Context
In the landscape of modern drug discovery, fused bicyclic heterocycles are foundational to the development of highly selective targeted therapies. 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol (CAS: 1190314-43-2) is a highly valued advanced intermediate, predominantly utilized in the synthesis of kinase inhibitors for oncology and central nervous system (CNS) indications[1]. Its structural capacity to selectively cross the blood-brain barrier and its amenability to palladium-mediated cross-coupling make it an indispensable building block[1][2].
However, the very structural features that make pyrrolopyridines pharmacologically active—specifically their rigid planar geometry and capacity for strong intermolecular hydrogen bonding (via the pyrrole N-H and pyridine nitrogen)—often result in high crystal lattice energies. This translates to notoriously poor aqueous thermodynamic solubility[2]. Consequently, Dimethyl Sulfoxide (DMSO) is universally employed as the primary solvent for stock preparation and in vitro screening[3]. DMSO’s highly polar, aprotic nature allows it to act as a potent hydrogen bond acceptor, effectively disrupting the intermolecular forces of the pyrrolopyridine core and ensuring complete solvation[3].
Workflow of kinase inhibitor discovery utilizing the pyrrolopyridine scaffold.
The Criticality of DMSO Solubility Profiling
Understanding the solubility limits of this compound in DMSO is not merely a logistical requirement; it is a critical quality attribute for assay integrity. In high-throughput screening (HTS), compounds are typically stored as 10 mM to 50 mM DMSO stock solutions[4]. When these stocks are introduced into aqueous biological buffers (e.g., PBS), the sudden shift in solvent polarity can cause the compound to precipitate or "crash out"[5].
If a compound precipitates during an in vitro assay, the actual concentration of the dissolved drug is unknown, leading to artificial flattening of dose-response curves, false negatives, and underestimated toxicity[5][6]. Therefore, we must evaluate solubility through two distinct lenses: Kinetic and Thermodynamic solubility.
Kinetic vs. Thermodynamic Solubility Methodologies
-
Kinetic Solubility: This parameter mimics the actual conditions of early-stage in vitro assays. It measures the concentration at which a compound precipitates when a concentrated DMSO stock is spiked into an aqueous buffer[3][7]. Because the compound is pre-dissolved, the system is in a non-equilibrium, often supersaturated state[3].
-
Thermodynamic Solubility: This represents the absolute physical limit of the compound's solubility. It is determined by adding the solid compound directly to the solvent (or buffer) and allowing it to reach chemical equilibrium over 24 to 72 hours[4][6]. This metric is vital for later-stage oral formulation and Biopharmaceutical Classification System (BCS) categorization[4].
Parallel protocols for kinetic and thermodynamic solubility profiling in DMSO.
Step-by-Step Experimental Protocols
Protocol A: High-Throughput Kinetic Solubility via Nephelometry
Causality Insight: Nephelometry is strictly preferred over standard UV-Vis spectroscopy for kinetic profiling. While UV-Vis measures absorbance, nephelometry measures the physical scattering of light caused by colloidal aggregates. This provides a highly sensitive, direct detection of the exact concentration at which the pyrrolopyridine begins to precipitate[8][9].
-
Stock Preparation: Accurately weigh this compound and dissolve it in anhydrous DMSO to create a 10 mM master stock[9]. Ensure complete dissolution via vortexing and mild sonication.
-
Serial Dilution: In a 96-well plate, perform a linear serial dilution of the master stock using 100% DMSO to create a concentration gradient (e.g., 10 mM down to 0.1 mM)[5][9].
-
Buffer Spiking: Transfer 2 µL of each DMSO dilution into a clear-bottom microtiter plate. Rapidly add 198 µL of PBS (pH 7.4) to each well. This achieves a final DMSO concentration of 1%, which is the standard tolerability limit for most cellular assays[7][9].
-
Incubation: Shake the plate for 2 minutes at room temperature, then incubate statically for 2 hours[7][9].
-
Nephelometric Measurement: Read the plate using a nephelometer. The kinetic solubility limit is defined as the highest concentration well that does not exhibit a statistically significant increase in light scattering compared to a 1% DMSO/PBS blank[9].
Protocol B: Thermodynamic Equilibrium Solubility via LC-MS/MS
Causality Insight: A minimum 24-hour incubation is mandatory. Shorter durations risk measuring a transient supersaturated state rather than the true equilibrium governed by the compound's crystal lattice energy[4][6].
-
Solid Addition: Add an excess amount of solid this compound (e.g., 2 mg) into a glass vial[4].
-
Solvent Introduction: Add 1 mL of the target solvent (e.g., 100% DMSO, or a specific DMSO/Buffer ratio)[4].
-
Equilibration: Seal the vial and place it on an orbital thermomixer at 25°C. Agitate at 850 rpm for 24 to 72 hours to ensure total thermodynamic equilibrium[4][5].
-
Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet undissolved solids. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter[5].
-
Quantification: Dilute the filtrate appropriately in DMSO and analyze via LC-MS/MS (e.g., using a Sciex API 4000 Q trap instrument with a C18 column). Quantify the dissolved concentration against a separately built standard calibration curve[4][5].
Quantitative Data Presentation
While batch-specific purity and exact crystalline polymorphs will cause slight variances, the following table summarizes the expected solubility profile of the this compound scaffold based on established behavior of pyrrolopyridine derivatives[2][10].
| Solvent System | Assay Type | Incubation Time | Expected Solubility Range | Application / Relevance |
| 100% Anhydrous DMSO | Thermodynamic | 24 Hours | > 50 mM (> 10 mg/mL) | Master stock preparation; long-term compound storage. |
| PBS (pH 7.4) + 1% DMSO | Kinetic | 2 Hours | 10 µM – 100 µM | In vitro enzymatic and cellular screening limits. |
| 100% Aqueous PBS (pH 7.4) | Thermodynamic | 72 Hours | < 0.05 mg/mL | Baseline assessment for oral bioavailability and BCS classification. |
Mechanistic Insights & Troubleshooting
As a Senior Application Scientist, it is vital to recognize that solubility in DMSO is not a static property; it is highly dependent on environmental handling.
-
The Hygroscopic Nature of DMSO: Anhydrous DMSO rapidly absorbs atmospheric moisture. Even a 5% water uptake in a DMSO stock can drastically reduce the solubility threshold of highly lipophilic pyrrolopyridines, causing micro-precipitates to form during storage. Always store DMSO stocks in tightly sealed, argon-purged containers.
-
Freeze-Thaw Artifacts: Repeated freeze-thaw cycles of DMSO stocks can lead to localized concentration gradients and irreversible crystallization of the compound. It is highly recommended to aliquot the 10 mM master stocks into single-use volumes prior to freezing at -20°C.
-
Buffer Matrix Effects: When performing kinetic solubility assays, the composition of the buffer matters. The presence of divalent cations (like Ca²⁺ or Mg²⁺) in certain assay buffers can coordinate with the nitrogen atoms on the pyrrolopyridine ring, potentially accelerating precipitation compared to standard PBS.
By rigorously applying these kinetic and thermodynamic profiling protocols, researchers can ensure that the biological data generated from this compound is an accurate reflection of its pharmacological potency, free from the confounding variables of compound precipitation.
References
- This compound - MySkinRecipes -
- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec -
- Kinetic Solubility Assays Protocol - AxisPharm -
- Application Notes and Protocols: Pde5-IN-12 Solubility and Stability in DMSO - Benchchem -
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery - Asian J. Chem. -
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io -
- Technical Support Center: Improving Solubility of 1H ... - Benchchem -
- ADME Solubility Assay - BioDuro -
- Shake-Flask Aqueous Solubility Assay - Enamine -
- Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC -
Sources
- 1. This compound [myskinrecipes.com]
- 2. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. protocols.io [protocols.io]
- 6. enamine.net [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
key intermediates in 5-azaindole drug discovery research
An In-Depth Technical Guide to Key Intermediates in 5-Azaindole Drug Discovery
Executive Summary: The Strategic Value of the 5-Azaindole Scaffold
In the crowded landscape of kinase inhibitor discovery, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a high-value, underutilized bioisostere of the ubiquitous indole and the widely exploited 7-azaindole. While 7-azaindole (e.g., Vemurafenib) has dominated recent FDA approvals due to its adenine-mimicking N1-C2-N7 motif, 5-azaindole offers a distinct electronic profile and vector orientation that solves specific medicinal chemistry bottlenecks:
-
Solubility Enhancement: The positioning of the pyridine nitrogen at C5 reduces lipophilicity (LogP) compared to the parent indole, often improving aqueous solubility without requiring solubilizing appendages.
-
Alternative H-Bonding Vectors: The N5 nitrogen provides a hydrogen bond acceptor in a vector distinct from N7, allowing for unique interactions with non-canonical hinge residues or water networks in the ATP-binding pocket.
-
Intellectual Property (IP) Freedom: As a less explored isomer, 5-azaindole derivatives often occupy "white space" in patent landscapes heavily saturated with indoles and 7-azaindoles.
This guide details the synthesis, functionalization, and application of the two most critical intermediates in this class: 4-chloro-5-azaindole (the electrophilic core) and 3-iodo-5-azaindole (the nucleophilic/coupling partner).
Part 1: Structural & Electronic Architecture
To effectively utilize 5-azaindole, one must understand its reactivity profile, which is dictated by the fusion of the electron-rich pyrrole ring and the electron-deficient pyridine ring.
Electronic Distribution & Reactivity Map
-
Position 3 (Pyrrole-like): Highly nucleophilic. Susceptible to electrophilic aromatic substitution (halogenation, formylation).
-
Position 4 (Pyridine-like): Highly electrophilic, especially when halogenated. The nitrogen at C5 activates C4 for Nucleophilic Aromatic Substitution (SNAr), a reactivity not present in the parent indole.
-
Position 1 (Indole NH): Acidic (pKa ~13-14). Requires protection (Boc, SEM, TIPS) for base-mediated chemistries at other positions.
Visualization: Functionalization Logic
Figure 1: Reactivity map of the 5-azaindole scaffold, highlighting the orthogonal chemical behaviors of the C3 and C4 positions.
Part 2: Primary Key Intermediate – 4-Chloro-5-Azaindole
CAS: 60290-21-3 Role: The "Gateway" Scaffold. The C4-chloride is a versatile handle for introducing complexity via SNAr (with amines) or Suzuki/Buchwald couplings.
Synthesis Strategy: The Hemetsberger-Knittel Reaction
While the Bartoli reaction is common for indoles, the Hemetsberger-Knittel reaction is the gold standard for accessing 4-chloro-5-azaindole. It proceeds via the condensation of an aldehyde with an azidoacetate, followed by thermolytic cyclization. This route is preferred for its scalability and safety profile compared to nitropyrene routes.
Detailed Experimental Protocol
Objective: Synthesis of Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (Precursor to 4-chloro-5-azaindole).
Reagents:
-
2-Chloro-3-pyridinecarboxaldehyde (20.0 g, 141 mmol)[1]
-
Methyl azidoacetate (32 mL, 349 mmol)[1]
-
Sodium methoxide (25% in MeOH, 80 mL)
-
Mesitylene (High-boiling solvent)
Step-by-Step Methodology:
-
Condensation (Formation of Azidopyridine Acrylate):
-
Setup: A 1L flask under nitrogen atmosphere, cooled to -12°C (acetone/dry ice bath).
-
Addition: Dissolve 2-chloro-3-pyridinecarboxaldehyde in dry MeOH. Add methyl azidoacetate.
-
Reaction: Dropwise addition of NaOMe solution over 30 minutes. Maintain internal temp < -5°C to prevent decomposition.
-
Workup: After 4 hours at 0°C, pour mixture into ice water/NH4Cl. Filter the pale yellow precipitate (the vinyl azide intermediate). Critical: Do not dry completely if scaling up; azides are shock-sensitive.
-
-
Thermolysis (Cyclization):
-
Setup: 2L flask with reflux condenser, behind a blast shield.
-
Solvent: Suspend the vinyl azide intermediate in mesitylene (0.1 M concentration).
-
Reaction: Heat to reflux (185°C). Nitrogen evolution will be vigorous (bubbling) around 140°C.
-
Duration: Reflux for 1 hour until gas evolution ceases.
-
Isolation: Cool to room temperature. The product often crystallizes directly from mesitylene. Filter and wash with hexanes.
-
-
Decarboxylation (Optional to reach parent 4-Cl-5-azaindole):
-
Saponify the ester (NaOH/MeOH) and thermally decarboxylate (Cu powder, quinoline, 200°C) to yield the 4-chloro-5-azaindole parent scaffold.
-
Yield Expectations: 50-65% over two steps.
Data Summary: 4-Chloro-5-Azaindole Properties
| Property | Value | Relevance |
| Molecular Weight | 152.58 g/mol | Fragment-like, ideal for FBDD |
| ClogP | ~1.8 | Lower than 4-chloroindole (~2.5) |
| Reactivity | High (SNAr) | Reacts with aliphatic amines at 80-100°C |
| Key Shift (1H NMR) | C6-H doublet | Distinctive doublet at ~8.2 ppm (J=5.6 Hz) |
Part 3: Secondary Key Intermediate – 3-Iodo-5-Azaindole
Role: The "Coupling" Partner. Essential for installing aryl/heteroaryl groups at the C3 position, mimicking the purine geometry in kinase inhibitors.
Synthesis Strategy: Regioselective Iodination
Unlike indole, which can be iodinated with simple I2/KOH, the electron-deficient pyridine ring of 5-azaindole requires optimized conditions to ensure mono-iodination at C3 without over-iodinating the pyridine ring.
Detailed Experimental Protocol
Reagents:
-
5-Azaindole (1.0 eq)
-
Potassium Hydroxide (KOH) pellets (2.5 eq)
-
Iodine (I2) (1.05 eq)
-
DMF (Dimethylformamide)
Methodology:
-
Dissolution: Dissolve 5-azaindole in DMF (0.5 M) at room temperature.
-
Base Activation: Add KOH pellets. Stir for 15 minutes. The solution typically darkens.
-
Iodination: Dissolve Iodine in a minimum amount of DMF. Add this solution dropwise to the reaction mixture over 20 minutes.
-
Quench: After 1 hour, pour the mixture into ice-water containing 0.5% sodium thiosulfate (to reduce unreacted iodine).
-
Purification: The product, 3-iodo-5-azaindole , precipitates as a solid. Filter, wash copiously with water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.
Yield Expectations: >85% yield. High purity is critical for subsequent Palladium catalysis.
Part 4: Strategic Application – Designing Kinase Inhibitors
The true power of these intermediates lies in their sequential assembly into potent kinase inhibitors (e.g., for Cdc7 or TEAD targets).
Workflow: Sequential Functionalization
-
Step 1 (SNAr): Use 4-chloro-5-azaindole . Displace the C4-chloride with a solubilizing amine (e.g., N-methylpiperazine or a substituted aniline). This installs the "tail" of the drug.
-
Step 2 (Protection): Protect N1 (e.g., SEM or Boc) to prevent catalyst poisoning in the next step.
-
Step 3 (Iodination): Iodinate at C3 using NIS or ICl.
-
Step 4 (Suzuki Coupling): Couple the C3-iodide with an aryl boronic acid (the "head" group) to target the kinase hinge region.
Visualization: Synthesis of a Cdc7 Inhibitor Analog
Figure 2: Convergent synthesis workflow utilizing 4-chloro-5-azaindole to build a trisubstituted kinase inhibitor.
Part 5: Troubleshooting & Expert Tips
-
N1-Protection is Non-Negotiable for C4-Couplings: If attempting a Buchwald-Hartwig coupling at C4 (instead of SNAr), you must protect N1. The free NH can coordinate to Pd, killing the catalyst.
-
Regioselectivity of Iodination: If the C4 position is unsubstituted, iodination can sometimes occur at C4 or C6 if the conditions are too harsh (e.g., using ICl without buffering). Stick to I2/KOH or NIS/DMF for exclusive C3 selectivity.
-
Handling 4-Chloro-5-azaindole: This compound can be a skin irritant. Unlike the bromo-analog, the chloro-analog is less reactive to moisture but should still be stored under inert atmosphere to prevent hydrolysis to the pyridone (tautomer).
References
-
Organic Syntheses Procedure for 4-Chloro-5-Azaindole
- Title: Preparation of Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxyl
- Source: Organic Syntheses, Coll. Vol. 11, p. 2751.
-
URL:[Link]
-
Review of Azaindole Synthesis & Biological Activity
-
C3-Functionalization Protocols
-
Title: Versatile and Convenient Methods for the Synthesis of C-2 and C-3 Functionalised 5-Azaindoles.
- Source: Synthesis (Thieme Connect), 2005.
-
-
TEAD Inhibitor Case Study
- Title: Phenotypic Hit Identification and Optimization of Novel Pan-TEAD and Subtype-Selective Inhibitors.
- Source: Journal of Medicinal Chemistry, 2024.
-
URL:[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. diglib.tugraz.at [diglib.tugraz.at]
- 3. Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 6. mdpi.com [mdpi.com]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
Methodological & Application
Application Notes and Protocols for the Bromination of 1H-pyrrolo[3,2-c]pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Brominated 1H-pyrrolo[3,2-c]pyridin-4-ols
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] The introduction of a bromine atom onto this scaffold via electrophilic bromination is a key synthetic transformation. This process not only facilitates the exploration of structure-activity relationships (SAR) by modifying the electronic and steric properties of the molecule but also provides a versatile synthetic handle for further functionalization through cross-coupling reactions.[4][5] This guide provides a detailed protocol for the regioselective bromination of 1H-pyrrolo[3,2-c]pyridin-4-ol, with a focus on the underlying chemical principles and safety considerations.
Mechanistic Insights: Understanding Regioselectivity
The bromination of 1H-pyrrolo[3,2-c]pyridin-4-ol is an electrophilic aromatic substitution reaction.[6][7] The regiochemical outcome is dictated by the electron-donating and -withdrawing nature of the fused ring system. The pyrrole ring is inherently electron-rich and highly activated towards electrophilic attack, while the pyridine ring is generally electron-deficient.[6][8][9] Consequently, substitution is strongly favored on the pyrrole moiety.
Within the pyrrole ring, electrophilic attack at the C2 and C3 positions must be considered. The intermediate carbocation formed by attack at the C2 position is typically more stabilized by resonance, involving the nitrogen lone pair, than the intermediate formed from attack at the C3 position.[8][9] However, the presence of the fused pyridine ring and the hydroxyl group at the C4-position can influence the electron density distribution. In this specific substrate, the commercially available product is 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol, suggesting that bromination preferentially occurs at the C3 position.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the bromination of 1H-pyrrolo[3,2-c]pyridin-4-ol.
Caption: General workflow for the bromination of 1H-pyrrolo[3,2-c]pyridin-4-ol.
Detailed Experimental Protocol
This protocol is designed for the regioselective bromination of 1H-pyrrolo[3,2-c]pyridin-4-ol using N-bromosuccinimide (NBS).
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 1H-pyrrolo[3,2-c]pyridin-4-ol | ≥95% | Commercially Available | |
| N-Bromosuccinimide (NBS) | Reagent Grade | Commercially Available | Should be recrystallized if it appears yellow. |
| Anhydrous Dimethylformamide (DMF) | DriSolv® or equivalent | Commercially Available | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |
| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | For quenching. | ||
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | For washing. | ||
| Brine | For washing. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup
Safety Precautions:
-
N-Bromosuccinimide (NBS) is a corrosive and harmful solid.[10] It can cause severe skin burns and eye damage.[10][11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11][12] Avoid inhalation of dust.[11][12]
-
Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.
-
Always perform reactions under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[3,2-c]pyridin-4-ol (1.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Addition of N-Bromosuccinimide:
-
While stirring at 0 °C, add N-bromosuccinimide (1.0-1.1 eq) portion-wise over 15-20 minutes. The slow addition helps to control the reaction exotherm.
-
Rationale: NBS is a convenient and selective source of electrophilic bromine for electron-rich heterocycles.[13][14] Using a slight excess ensures complete consumption of the starting material. DMF is a suitable solvent that promotes para-selectivity in the bromination of some aromatic compounds.[13]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.
-
A typical TLC eluent system would be a mixture of dichloromethane and methanol (e.g., 95:5). The product should have a different Rf value than the starting material.
-
-
Work-up:
-
Once the reaction is complete (typically 1-3 hours), quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
The eluent system will depend on the polarity of the product but a gradient of methanol in dichloromethane is a good starting point.
-
Collect the fractions containing the desired product and concentrate them in vacuo to yield this compound as a solid.
-
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of the bromination.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient NBS or reaction time. | Add a small additional amount of NBS. Allow the reaction to stir for a longer period. |
| Formation of Di-brominated Product | Excess NBS or elevated temperature. | Use a stoichiometric amount of NBS. Maintain the reaction temperature at 0 °C. |
| Low Yield | Product loss during work-up or purification. | Ensure complete extraction. Optimize the column chromatography conditions. |
References
-
N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie. (URL: [Link])
-
N-BROMOSUCCINIMIDE. Sdfine. (URL: [Link])
-
N-Bromosuccinimide. Wikipedia. (URL: [Link])
-
N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. (URL: [Link])
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. (URL: [Link])
-
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. (URL: [Link])
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. (URL: [Link])
-
Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PMC. (URL: [Link])
-
A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. Chemia. (URL: [Link])
-
This compound. Bide Pharmatech. (URL: [Link])
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. (URL: [Link])
-
Pyrrole undergoes electrophilic aromatic substitution more readily than benzene. Pearson+. (URL: [Link])
-
11.7: Heterocyclic Amines. Chemistry LibreTexts. (URL: [Link])
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. (URL: [Link])
-
Electrophilic aromatic substitution. Wikipedia. (URL: [Link])
-
Synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives. Wiley Online Library. (URL: [Link])
-
Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. ResearchGate. (URL: [Link])
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. (URL: [Link])
-
Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. MDPI. (URL: [Link])
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. (URL: [Link])
-
Electrophilic Substitution of Pyrrole and Pyridine. YouTube. (URL: [Link])
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). PMC. (URL: [Link])
-
Bromination of pyrrolo[1,2-c]pyrimidines. Journal of the Chemical Society C: Organic. (URL: [Link])
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. lobachemie.com [lobachemie.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. chemscience.com [chemscience.com]
- 13. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 14. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
Application Notes & Protocols: Strategic C-3 Arylation of 5-Azaindole Scaffolds via Suzuki-Miyaura Coupling
Foreword: The 5-Azaindole Core in Modern Drug Discovery
The 5-azaindole (pyrrolo[3,2-b]pyridine) framework is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisostere of indole. Its unique electronic properties, imparted by the pyridine nitrogen, allow it to act as a versatile hydrogen bond donor and acceptor, profoundly influencing molecular interactions with biological targets. Consequently, 5-azaindole derivatives are integral to a multitude of therapeutic agents, including kinase inhibitors, antivirals, and central nervous system modulators.
Functionalization of the 5-azaindole core is paramount for tuning its pharmacological profile. The C-3 position of the pyrrole ring, in particular, represents a key vector for structural diversification. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for the C-3 arylation of these scaffolds.[1][2] This document provides a comprehensive guide to the strategic considerations and practical execution of Suzuki-Miyaura couplings on 3-bromo-5-azaindole derivatives.
The Catalytic Heart of the Reaction: Mechanism and Critical Parameters
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[2] The catalytic cycle, a cornerstone of modern organic synthesis, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
The Substrate: 3-Bromo-5-azaindole
The 5-azaindole core presents unique challenges. The pyridine nitrogen atom can coordinate to the palladium center, potentially inhibiting catalytic activity. Furthermore, the N-H proton of the pyrrole ring is acidic and can participate in side reactions, especially with strong bases.[3] While N-protection (e.g., with Boc, SEM, or alkyl groups) can mitigate these issues, developing conditions tolerant of the free N-H is highly desirable to improve synthetic efficiency.[3]
The Palladium Catalyst & Ligand
The choice of catalyst is the most critical factor for a successful coupling.
-
Palladium Precursor: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. These are reduced in situ to the active Pd(0) species.[2]
-
Ligands: The oxidative addition of Pd(0) to the C-Br bond is often the rate-limiting step. Bulky, electron-rich phosphine ligands are essential to accelerate this step and stabilize the active catalyst.[4]
-
Dialkylbiaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos are exceptionally effective for coupling heteroaryl halides.[4][5] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes, often effective for challenging couplings.[6][7]
-
Pre-formed Catalysts: Using well-defined pre-catalysts (e.g., XPhos Pd G2/G3) can improve reproducibility by ensuring efficient generation of the active Pd(0) species.[8]
-
The Base
The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic borate anion (R-B(OH)₃⁻), which then transfers its organic group to the palladium center.[9]
-
Common Choices: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used.
-
Strength and Solubility: The choice of base can significantly impact the reaction outcome.[9][10] K₃PO₄ is a moderately strong base often effective in anhydrous conditions (though trace water can be beneficial), while carbonates are typically used in aqueous solvent mixtures.[11] Cesium carbonate (Cs₂CO₃) is highly soluble and often enhances reaction rates.[12]
The Solvent System
The solvent must solubilize the reactants and facilitate the catalytic cycle.
-
Aprotic Solvents: Dioxane, THF, DMF, and toluene are common choices.[1][13]
-
Aqueous Mixtures: The use of a co-solvent, typically water, is very common.[10][14] This aids in dissolving the inorganic base and can accelerate the transmetalation step. A common ratio is 3:1 to 5:1 organic solvent to water.
Comparative Analysis of Reaction Conditions
Optimizing a Suzuki-Miyaura coupling requires balancing the interplay of catalyst, ligand, base, and solvent. The following table summarizes conditions successfully employed for the arylation of various N-heterocyclic bromides, providing a valuable starting point for 3-bromo-5-azaindole.
| Entry | Heterocyclic Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) / Time | Yield (%) | Reference |
| 1 | 5-Bromoindazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C / 2h | 70-90 | [15] |
| 2 | 3-Bromo-1H-indazole | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C (µW) | 75-91 | [16] |
| 3 | 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2 / XPhos | K₂CO₃ | 1,4-Dioxane | 120 °C (µW) | 65-95 | [8] |
| 4 | 5-Bromo-7-azaindole | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/EtOH | 110 °C | ~85 | [17] |
| 5 | Chloro-azaindole (N-H free) | XPhos Pd G2 | K₃PO₄ | t-AmylOH | 60 °C / 1-2h | 91-99 | [3] |
| 6 | 5-Bromo-1H-indazole-3-carboxylate | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C / 2h | 78 | [15] |
Recommended General Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a 3-bromo-5-azaindole derivative with a generic arylboronic acid. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Reagents & Equipment
-
3-bromo-5-azaindole (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 2–5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed Water (if using an aqueous system)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (N₂ or Ar), heating mantle or oil bath
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask containing a stir bar, add 3-bromo-5-azaindole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, to achieve a concentration of ~0.1 M with respect to the starting halide).
-
Reaction: Place the sealed flask in a preheated oil bath at 80–110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2–16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer. Wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 3-aryl-5-azaindole product.
Experimental Workflow and Troubleshooting
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Even with optimized protocols, challenges can arise. The following guide addresses common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (improper inerting, poor quality precursor).2. Insufficiently active ligand/catalyst system.3. Ineffective base or poor solubility.4. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere technique. Use a fresh, high-quality catalyst.2. Switch to a more active ligand system (e.g., from dppf to a Buchwald ligand like SPhos).[4]3. Switch to a stronger or more soluble base (e.g., K₂CO₃ to Cs₂CO₃ or K₃PO₄). Grind the base to a fine powder.[11]4. Increase the reaction temperature in 10-20 °C increments. |
| De-bromination of Starting Material | 1. Presence of protic impurities or water with certain bases.2. Catalyst system promotes hydrodehalogenation. | 1. Use anhydrous conditions, especially with strong bases like K₃PO₄.2. Screen different ligands; sometimes less electron-rich ligands can suppress this side reaction. |
| Protodeboronation of Boronic Acid | 1. Boronic acid is unstable under reaction conditions (heat, base).2. Common with electron-deficient or some heteroaryl boronic acids.[18] | 1. Use the corresponding pinacol boronate (Bpin) ester, which is more stable.2. Add the boronic acid in portions or use a slight excess (1.5 equiv).3. Lower the reaction temperature if possible. |
| Formation of Black Precipitate (Pd Black) | 1. Catalyst decomposition due to high temperature or insufficient ligand.2. Ligand degradation. | 1. Lower the reaction temperature.2. Increase the ligand-to-palladium ratio (e.g., use a 2:1 L:Pd ratio if generating the catalyst in situ).3. Switch to a more robust, sterically hindered ligand. |
Conclusion
The Suzuki-Miyaura cross-coupling is a powerful and reliable method for the C-3 arylation of 3-bromo-5-azaindole derivatives, providing critical access to novel chemical matter for drug discovery. Success hinges on the rational selection of an appropriate palladium catalyst system, base, and solvent. The use of bulky, electron-rich biarylphosphine ligands in combination with a suitable base and solvent system is paramount for achieving high yields and overcoming the inherent challenges posed by the azaindole scaffold. The protocols and troubleshooting guide presented herein serve as a robust framework for researchers to efficiently develop and optimize these crucial transformations.
References
- Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
- Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. RSC Publishing.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
- Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
- SYNTHESIS OF 5-ARYLATED INDOLES VIA PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF 54NDOLYLBORONIC ACID WITH ARYLAND HETEROARYL. HETEROCYCLES.
- Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. covasyn.com [covasyn.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Strategic Functionalization of the C3 Position in Pyrrolo[3,2-c]pyridin-4-ol
Introduction: The Pyrrolo[3,2-c]pyridin-4-ol Scaffold and the Strategic Importance of C3 Functionalization
The pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant pharmacological activities.[1] Its unique fusion of a pyrrole and a pyridine ring creates a system with a distinct electronic profile, making it a valuable pharmacophore in modern drug discovery.[2][3] Derivatives of this and related azaindole systems have demonstrated potential as kinase inhibitors, anticancer agents, and antiviral compounds, underscoring their therapeutic relevance.[4][5]
The biological activity of these molecules can be meticulously tuned by introducing various substituents onto the core structure. The C3 position of the pyrrolo[3,2-c]pyridin-4-ol system, located on the electron-rich pyrrole ring, is a particularly attractive site for modification. Functionalization at this position allows for the introduction of diverse chemical moieties that can modulate the compound's steric and electronic properties, thereby influencing its binding affinity to biological targets, solubility, and metabolic stability.
This guide provides a comprehensive overview of established and emergent strategies for the targeted functionalization of the C3 position. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-tested protocols, and offer insights into the rationale behind experimental choices. The methodologies covered include foundational electrophilic substitution reactions, such as halogenation, and powerful transition-metal-catalyzed cross-coupling reactions that open the door to extensive structural diversification.
Part 1: Foundational C3-Halogenation via Electrophilic Substitution
The introduction of a halogen atom, typically bromine or iodine, at the C3 position is the most common and strategically vital first step for further derivatization. This transformation converts a relatively inert C-H bond into a versatile synthetic handle for subsequent cross-coupling reactions. The electron-rich nature of the pyrrole ring facilitates electrophilic aromatic substitution preferentially at this position.
Mechanistic Rationale
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic halogenating agent (e.g., Br⁺ from N-bromosuccinimide) is attacked by the π-electron system of the pyrrole ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a base restores aromaticity, yielding the C3-halogenated product. The choice of solvent and halogenating agent is critical to control regioselectivity and prevent over-halogenation.
Caption: Workflow for C3-Halogenation.
Protocol 1: C3-Bromination of 1H-Pyrrolo[3,2-c]pyridin-4-ol
This protocol describes a reliable method for the selective bromination at the C3 position using N-bromosuccinimide (NBS), a mild and effective brominating agent. The existence of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol as a commercially available compound validates this transformation.[6]
Materials:
-
1H-Pyrrolo[3,2-c]pyridin-4-ol
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 1H-pyrrolo[3,2-c]pyridin-4-ol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF to a concentration of approximately 0.1 M.
-
Expert Insight: DMF is an excellent solvent for this reaction as it effectively solubilizes the polar starting material and facilitates the reaction. Anhydrous conditions are recommended to prevent potential side reactions with NBS.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the reaction rate and improve selectivity.
-
Addition of NBS: Add N-bromosuccinimide (1.05 eq) portion-wise over 5-10 minutes.
-
Expert Insight: A slight excess of NBS ensures complete conversion of the starting material. Adding it slowly prevents a rapid exotherm and potential formation of di-brominated byproducts.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into an equal volume of cold water. This will precipitate the crude product.
-
Work-up:
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), saturated aqueous NaHCO₃ (to neutralize any acidic byproducts), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.[6]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Parameter | Condition/Reagent | Rationale | Typical Yield |
| Halogenating Agent | N-Bromosuccinimide (NBS) | Mild, selective, and easy to handle electrophilic bromine source. | 75-90% |
| Solvent | N,N-Dimethylformamide (DMF) | High polarity effectively dissolves the substrate. | N/A |
| Temperature | 0 °C to Room Temp. | Controls reaction rate, minimizes side products. | N/A |
| Stoichiometry | ~1.05 eq. of NBS | Ensures complete consumption of starting material. | N/A |
Part 2: C3-Arylation and Vinylation via Suzuki-Miyaura Cross-Coupling
With the C3-halo derivative in hand, Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming new carbon-carbon bonds. This palladium-catalyzed reaction enables the introduction of a wide array of aryl, heteroaryl, and vinyl groups at the C3 position, which is crucial for exploring the structure-activity relationship (SAR) of potential drug candidates.[7][8]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-pyrrolo[3,2-c]pyridin-4-ol, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at C3
This protocol is adapted from methodologies used for similar heterocyclic systems and provides a robust starting point for C3-arylation.[8]
Materials:
-
This compound (1.0 eq)
-
Aryl- or vinylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water mixture, typically 4:1 to 10:1)
-
Round-bottom flask or microwave vial, condenser, magnetic stirrer
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask or microwave vial, add this compound (1.0 eq), the desired boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Expert Insight: Degassing the solvent (by bubbling with nitrogen or argon for 15-20 minutes) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Heating: Heat the reaction mixture to 80-120 °C under an inert atmosphere. For thermally sensitive substrates or to accelerate the reaction, microwave irradiation can be employed (e.g., 20-40 minutes at 125 °C).[8]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3x).
-
Trustworthiness: To remove residual palladium, the combined organic layers can be filtered through a pad of Celite®.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired C3-functionalized product.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
| Component | Example | Role/Rationale |
| Catalyst | Pd(PPh₃)₄ | The active catalytic species for the C-C bond formation. |
| Ligand | Triphenylphosphine (in Pd(PPh₃)₄) | Stabilizes the palladium center and modulates its reactivity. |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for the transmetalation step. |
| Solvent | Dioxane/Water | Solubilizes both organic and inorganic reagents. Water is essential for the catalytic cycle with boronic acids. |
Conclusion and Future Directions
The strategic functionalization of the C3 position of pyrrolo[3,2-c]pyridin-4-ol is a cornerstone in the development of novel therapeutics based on this scaffold. The protocols outlined here for halogenation and subsequent Suzuki-Miyaura coupling provide a robust and versatile platform for generating diverse libraries of C3-substituted analogs. While these methods are foundational, the field is continually evolving. Further exploration into other cross-coupling reactions, such as Buchwald-Hartwig amination for C-N bond formation or Sonogashira coupling for alkynylation, could further expand the accessible chemical space. Additionally, the development of direct C-H activation methods would offer a more atom-economical approach, bypassing the need for pre-halogenation and representing an exciting frontier in the synthesis of these valuable compounds.
References
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. National Center for Biotechnology Information.[Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.[Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information.[Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate.[Link]
-
Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature.[Link]
-
Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. ACS Green Chemistry Institute.[Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI.[Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Center for Biotechnology Information.[Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science.[Link]
-
Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses in vitro. PubMed.[Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 1190314-43-2 [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Rational Design and Pharmacological Profiling of 5-Azaindole-Based Tubulin Polymerization Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Molecular Pharmacology & Cytoskeletal Dynamics
Executive Summary
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their continuous polymerization and depolymerization are strictly required for critical cellular functions, most notably the formation of the mitotic spindle during cell division. Disrupting microtubule dynamics is a clinically validated strategy in oncology 1[1]. While many classical microtubule-targeting agents (MTAs) bind the colchicine site on β-tubulin, their clinical translation is frequently derailed by poor aqueous solubility, susceptibility to multidrug resistance (MDR) efflux pumps, and off-target neurotoxicity 2[2].
To overcome these pharmacokinetic bottlenecks, the 5-azaindole scaffold has emerged as a privileged bioisostere in modern medicinal chemistry. This application note details the structural rationale, biochemical profiling workflows, and self-validating experimental protocols required to evaluate 5-azaindole-based tubulin polymerization inhibitors.
Pharmacological Rationale: The 5-Azaindole Scaffold
The strategic substitution of a carbon atom with a nitrogen atom at the 5-position of the indole ring fundamentally alters the molecule's electronic landscape and physicochemical properties:
-
Enhanced Solubility and Permeability: The pyridine-like nitrogen modulates the overall pKa of the molecule. Unlike highly lipophilic traditional indole-3-glyoxylamides, 5-azaindole derivatives maintain a balance of lipophilicity and aqueous solubility, improving oral bioavailability and membrane permeability 3[3].
-
Targeted Colchicine Site Binding: Molecular docking and structure-activity relationship (SAR) studies reveal that the 5-azaindole core acts as a potent hydrogen-bond acceptor. It forms critical interactions with key residues (e.g., Lys254) within the colchicine binding pocket of β-tubulin, effectively anchoring the inhibitor 4[4].
-
Overcoming Resistance: 5-azaindole derivatives have demonstrated potent cytostatic effects against multidrug-resistant (MDR) cancer cell lines, directly competing with colchicine and inducing robust G2/M cell cycle arrest 5[5].
Caption: Drug discovery workflow for the design and biological validation of 5-azaindole tubulin inhibitors.
Mechanism of Action & Pathway Visualization
Compounds featuring the 5-azaindole core inhibit the nucleation and elongation phases of microtubule assembly. By binding to the interface of α/β-tubulin heterodimers, these agents prevent the curved-to-straight conformational transition required for stable microtubule formation. This disruption ultimately triggers the spindle assembly checkpoint (SAC), leading to mitotic catastrophe and apoptosis6[6].
Caption: Mechanism of action of 5-azaindole compounds at the colchicine binding site (CBS).
Quantitative Profiling of Microtubule Destabilizers
To benchmark the efficacy of novel 5-azaindole derivatives, their biochemical and cellular activities are compared against established reference compounds. The table below summarizes typical pharmacological profiles observed during lead optimization.
| Compound Class | Core Scaffold | Primary Target Site | Tubulin Polymerization IC₅₀ (µM) | Cellular Cytotoxicity (HeLa) IC₅₀ (nM) |
| Reference | Colchicine | Colchicine Binding Site | 1.2 - 3.0 | 10 - 20 |
| Reference | Paclitaxel | Taxane Binding Site | N/A (Stabilizer) | 2 - 5 |
| Early Generation | Indole-3-glyoxylamide | Colchicine Binding Site | 2.5 - 5.0 | 150 - 300 |
| Optimized Lead | 5-Azaindole Derivative | Colchicine Binding Site | 0.8 - 1.5 | 30 - 80 |
(Data synthesized from SAR studies of indol-3-ylglyoxylamides and azaindole analogs 6[6], 3[3].)
Self-Validating Experimental Protocols
A robust drug discovery cascade requires self-validating assay systems. The following protocols integrate internal controls and explicit causal reasoning to ensure data integrity and reproducibility.
Fluorescence-Based Tubulin Polymerization Kinetics Assay
Causality & Assay Design: Traditional absorbance-based turbidity assays (measured at 340 nm) require high concentrations of tubulin and are highly susceptible to light-scattering artifacts caused by insoluble test compounds 7[7]. This protocol utilizes a fluorescence-based approach (Ex: 360 nm / Em: 420 nm) using a reporter fluorophore (e.g., DAPI) that selectively shifts its emission upon binding to the hydrophobic pockets of polymerized microtubules. This increases sensitivity, reduces tubulin consumption to 2 mg/mL, and eliminates false positives 8[8].
Buffer Causality & Preparation:
-
80 mM PIPES (pH 6.9): Maintains optimal physiological pH for tubulin stability.
-
2.0 mM MgCl₂: Magnesium is a critical cofactor for GTP binding and tubulin assembly.
-
0.5 mM EGTA: Chelates trace calcium ions (Ca²⁺), which are potent endogenous inhibitors of microtubule polymerization, preventing spontaneous depolymerization.
-
1 mM GTP: Tubulin is a GTPase; GTP binding to the β-subunit is thermodynamically required for the elongation phase.
-
10% Glycerol: Acts as a thermodynamic enhancer, lowering the critical concentration of tubulin required for nucleation, ensuring a robust baseline growth curve 8[8].
Step-by-Step Methodology:
-
Preparation of Test Compounds: Prepare 10x stock solutions of the 5-azaindole derivatives, Colchicine (positive control for inhibition), Paclitaxel (positive control for enhancement), and DMSO (vehicle control) in the assay buffer. Self-Validation: The inclusion of both an enhancer and an inhibitor ensures the dynamic range of the assay is functioning correctly7[7].
-
Plate Setup: Pre-warm a half-area 96-well black, flat-bottom microtiter plate to 37°C in a fluorescence microplate reader. Causality: Tubulin polymerization is highly temperature-dependent. Cold plates act as a heat sink, artificially prolonging the lag phase and skewing Vmax calculations 9[9]. Add 5 µL of the 10x compound stocks to the respective wells.
-
Tubulin Reconstitution: Thaw >99% pure porcine brain tubulin on ice. Dilute to a final concentration of 2 mg/mL in the ice-cold assay buffer containing the fluorescent reporter, GTP, and glycerol.
-
Reaction Initiation: Rapidly dispense 45 µL of the cold tubulin mixture into each well of the pre-warmed plate using a multichannel pipette.
-
Kinetic Acquisition: Immediately begin reading fluorescence (Ex 360 nm / Em 420 nm) at 1-minute intervals for 60 minutes at 37°C 10[10].
-
Data Analysis: Calculate the Vmax (growth rate) and steady-state fluorescence. The IC₅₀ is determined by plotting the area under the curve (AUC) against the logarithmic concentration of the 5-azaindole inhibitor.
Flow Cytometric Validation of G2/M Arrest
Causality & Assay Design: Biochemical inhibition of tubulin must translate to cellular efficacy. Microtubule destabilizers disrupt the mitotic spindle, activating the spindle assembly checkpoint (SAC) and preventing cells from progressing through mitosis. This results in an accumulation of cells with 4N DNA content (G2/M phase) 6[6]. Propidium Iodide (PI) is used to stoichiometrically bind DNA, allowing precise quantification of cell cycle phases.
Step-by-Step Methodology:
-
Cell Treatment: Seed cancer cells (e.g., HeLa or DU145) in 6-well plates and incubate overnight. Treat with varying concentrations of the 5-azaindole inhibitor (e.g., 0.5x, 1x, and 2x the cellular IC₅₀) for 24 hours.
-
Harvesting: Collect both adherent and floating cells. Causality: Floating cells often represent the mitotically arrested or apoptotic population; discarding them will artificially skew the cell cycle distribution. Wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. Slowly add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Causality: Dropwise addition into a vortexing suspension prevents cellular aggregation, ensuring the single-cell suspension strictly required for high-resolution flow cytometric DNA quantification. Fix overnight at -20°C.
-
Staining: Centrifuge to remove ethanol. Wash twice with PBS. Resuspend in 0.5 mL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS). Causality: RNase A is mandatory because PI intercalates into both DNA and double-stranded RNA; degrading RNA ensures the fluorescence signal is strictly proportional to DNA content.
-
Acquisition: Incubate in the dark at room temperature for 30 minutes. Acquire data using a flow cytometer, collecting at least 10,000 single-cell events.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in G1 (2N), S (between 2N and 4N), and G2/M (4N) phases. A successful 5-azaindole CBSI will show a dose-dependent spike in the G2/M population.
References
-
Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P).9
-
BenchChem. Application Notes and Protocols for Tubulin Polymerization Assay with Millepachine.1
-
NIH PMC. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.8
-
MaxAnim. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.7
-
ResearchGate. Azaindole analogues as bioactive agents: Present and future directions.5
-
Bentham Open. Establishing a High-content Analysis Method for Tubulin Polymerization.10
-
ACS Publications. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer.6
-
MDPI. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry.3
-
NIH PMC. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry (Extended).2
-
MDPI. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development.4
Sources
- 1. benchchem.com [benchchem.com]
- 2. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. maxanim.com [maxanim.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytoskeleton.com [cytoskeleton.com]
- 10. benthamopen.com [benthamopen.com]
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol
Executive Summary
The synthesis of highly functionalized azaindoles is a critical pathway in modern drug discovery, particularly in the development of kinase inhibitors and CNS-active therapeutics. This application note details a robust, highly optimized protocol for the Buchwald-Hartwig amination of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol (CAS: 1190314-43-2). Due to the electron-rich nature of the pyrrole core and the presence of unprotected, acidic heteroatoms, this substrate presents significant chemoselectivity and catalyst-deactivation challenges. By employing a global protection strategy and utilizing sterically demanding dialkylbiaryl phosphine ligands, this protocol ensures high-yielding C–N cross-coupling with broad amine scope.
Mechanistic Rationale & Substrate Analysis
Structural Challenges
This compound possesses three distinct features that complicate direct palladium-catalyzed cross-coupling:
-
Tautomerism and Coordination: The 4-hydroxyl group exists in a tautomeric equilibrium with its pyridone form (1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one). Both the 1H-pyrrole nitrogen and the pyridone moiety are strong coordinating groups that can form stable, off-cycle Palladium(II) complexes, effectively poisoning the catalyst[1].
-
Electron-Rich C3 Position: The 3-position of the azaindole core is highly electron-rich. This dramatically increases the activation energy required for the oxidative addition of the C3–Br bond to the Pd(0) active species[2],[3].
-
Chemoselectivity: Without protection, strong bases (e.g.,
) required for the deprotonation of the amine will preferentially deprotonate the substrate's acidic protons, leading to insoluble salts or competitive N-arylation.
Causality of Experimental Choices
To circumvent these issues, a global bis-SEM (2-(trimethylsilyl)ethoxymethyl) protection strategy is employed. SEM chloride efficiently masks both the N1 and O4/N5 positions, rendering the substrate highly soluble in organic solvents and inert to base-mediated degradation.
For the catalytic system,
Figure 1: Pd-catalyzed Buchwald-Hartwig catalytic cycle utilizing bulky biaryl phosphine ligands.
Reaction Optimization & Quantitative Data
The selection of the optimal ligand and base is critical. The table below summarizes the optimization data for the coupling of the bis-SEM protected substrate with morpholine (1.2 equiv) at 100 °C for 12 hours. The data demonstrates that
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (1.5 eq) | Solvent | Yield (%)* | Observation |
| 1 | XPhos | Toluene | 15% | Sluggish oxidative addition | ||
| 2 | RuPhos | Dioxane | 45% | Moderate conversion, side products | ||
| 3 | BrettPhos | LHMDS | THF (80 °C) | 62% | Incomplete reaction | |
| 4 | Dioxane | 91% | Complete conversion, clean profile | |||
| 5 | 78% | Good yield, slower kinetics |
*Yields determined by HPLC using an internal standard.
Experimental Workflow & Detailed Protocols
Figure 2: Three-stage experimental workflow for the targeted C3-amination of the substrate.
Phase 1: Global Protection (Bis-SEM Synthesis)
Objective: Mask the acidic 1H-pyrrole and 4-hydroxyl/pyridone protons to prevent catalyst poisoning.
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Reagent Addition: Add this compound (1.00 g, 4.69 mmol, 1.0 equiv) and anhydrous DMF (20 mL). Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Slowly add Sodium hydride (NaH, 60% dispersion in mineral oil, 470 mg, 11.7 mmol, 2.5 equiv) in small portions. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.
-
Protection: Dropwise add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.83 mL, 10.3 mmol, 2.2 equiv) via syringe. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction carefully with saturated aqueous
(20 mL). Extract with Ethyl Acetate ( mL). Wash the combined organic layers with brine ( mL) to remove DMF, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the bis-SEM protected intermediate as a viscous oil.
Phase 2: Buchwald-Hartwig Amination
Objective: Catalytic C–N bond formation at the sterically hindered, electron-rich C3 position.
-
Setup: In a nitrogen-filled glovebox, charge an oven-dried 20 mL pressure vial with the bis-SEM protected substrate (500 mg, 1.06 mmol, 1.0 equiv),
(48.5 mg, 0.053 mmol, 5 mol%), (102.5 mg, 0.212 mmol, 10 mol%), and Sodium tert-butoxide ( , 153 mg, 1.59 mmol, 1.5 equiv). -
Amine & Solvent Addition: Add the desired amine (e.g., morpholine, 110 µL, 1.27 mmol, 1.2 equiv) and anhydrous, degassed 1,4-Dioxane (5 mL).
-
Reaction: Seal the vial with a Teflon-lined crimp cap, remove from the glovebox, and heat in an oil bath at 100 °C for 12 hours with vigorous stirring.
-
Workup: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.
Phase 3: Global Deprotection
Objective: Remove the SEM groups to yield the final functionalized azaindole.
-
Cleavage: Dissolve the crude aminated intermediate in anhydrous Dichloromethane (DCM, 10 mL). Add Trifluoroacetic acid (TFA, 5 mL) dropwise at 0 °C. Stir at room temperature for 3 hours.
-
Scavenging: Concentrate the mixture to dryness. Redissolve the residue in Methanol (10 mL) and add Ethylenediamine (1 mL) to scavenge the formaldehyde byproducts generated during SEM cleavage. Stir at room temperature for 2 hours.
-
Final Purification: Concentrate the mixture and purify the residue via preparative reverse-phase HPLC (C18, Water/Acetonitrile with 0.1% TFA modifier) to isolate the pure 3-amino-1H-pyrrolo[3,2-c]pyridin-4-ol derivative.
References
-
Larock/Buchwald–Hartwig Annulation/Cyclization on Heterocycles Title: Divergent Total Syntheses of Pyrroloiminoquinone Alkaloids Enabled by the Development of a Larock/Buchwald–Hartwig Annulation/Cyclization Source: ChemRxiv / NIH PMC URL:[Link]
-
Ligand Design for Challenging C-N Couplings Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: MIT DSpace (Elaine C. Reichert) URL:[Link]
-
Solvent Optimization for O,S,N-Heterocycles Title: Eucalyptol as a Bio-Based Solvent for Buchwald-Hartwig Reaction on O,S,N-Heterocycles Source: MDPI URL:[Link]
Sources
Application Note: Synthesis and Evaluation of FMS Kinase Inhibitors Derived from 3-Bromo-5-Azaindole Precursors
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Focus: Scaffold design, synthetic methodologies, and biological evaluation of pyrrolo[3,2-c]pyridine (5-azaindole) derivatives targeting Colony-Stimulating Factor 1 Receptor (CSF-1R / FMS kinase).
Introduction and Mechanistic Rationale
The Colony-Stimulating Factor 1 Receptor (CSF-1R), commonly known as FMS kinase, is a type III receptor tyrosine kinase. Upon activation by its endogenous ligands (CSF-1 or IL-34), FMS kinase drives the differentiation, proliferation, and survival of the monocyte/macrophage lineage [1]. In the oncology landscape, the overexpression of FMS kinase is intrinsically linked to the recruitment of Tumor-Associated Macrophages (TAMs). TAMs suppress anti-tumor immune responses, promote angiogenesis, and drive metastasis. Consequently, the targeted inhibition of FMS kinase has emerged as a critical therapeutic strategy for modulating the tumor microenvironment [1, 4].
The 5-Azaindole Advantage
In medicinal chemistry, the azaindole framework is a privileged bioisostere of both indole and purine systems [2]. Specifically, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold offers distinct structural advantages for kinase inhibition:
-
Hinge Region Binding: The pyrrole NH acts as a critical hydrogen bond donor, while the pyridine nitrogen (at the 5-position) serves as a hydrogen bond acceptor, perfectly complementing the backbone amide of the kinase hinge region [2].
-
Vectorial Expansion: The C-3 position of the azaindole ring points directly toward the hydrophobic selectivity pocket adjacent to the DFG (Asp-Phe-Gly) motif.
-
Physicochemical Tuning: The incorporation of the extra nitrogen atom lowers the logP and improves aqueous solubility compared to standard indoles, optimizing the ADME profile[2].
By utilizing 3-bromo-5-azaindole (CAS: 23612-36-4) as a primary synthetic precursor, chemists can leverage robust palladium-catalyzed cross-coupling reactions to rapidly generate libraries of C-3 functionalized inhibitors [3].
Caption: FMS kinase signaling pathway and inhibition by 5-azaindole derivatives.
Synthetic Workflow and Protocols
While some highly potent 5-azaindole derivatives (such as the lead compound KIST101029) utilize N-1 or C-4 functionalization [4, 5], the C-3 position accessed via 3-bromo-5-azaindole provides a highly efficient vector for accessing the DFG-out conformation of the kinase[3]. The following protocol outlines a self-validating, step-by-step methodology for synthesizing C-3 aryl-substituted 5-azaindole bis-amides.
Caption: Step-by-step synthetic workflow from 3-bromo-5-azaindole to FMS kinase inhibitors.
Protocol: Synthesis of C-3 Functionalized 5-Azaindole Inhibitors
Step 1: N1-Protection of 3-Bromo-5-azaindole
Causality: The pyrrole NH is acidic (pKa ~ 16) and can coordinate with palladium catalysts, leading to catalyst poisoning or undesired N-arylation during cross-coupling. Boc-protection neutralizes this risk.
-
Dissolve 3-bromo-5-azaindole (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.
-
Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Stir at room temperature for 4 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar starting material (Rf ~0.2) will convert to a non-polar spot (Rf ~0.8). Quench with water, extract with EtOAc, and concentrate to yield the N-Boc protected intermediate.
Step 2: Suzuki-Miyaura Cross-Coupling at C-3
Causality: The C-3 bromine atom activates the electron-rich azaindole ring for oxidative addition by Pd(0). A bidentate ligand like dppf is chosen to prevent palladium black precipitation and favor reductive elimination for sterically hindered substrates.
-
Combine the N-Boc-3-bromo-5-azaindole (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a biphasic mixture of 1,4-Dioxane/H₂O (4:1 v/v). Note: The biphasic system solvates both the lipophilic azaindole and the inorganic base necessary for boronic acid activation.
-
Degas the mixture by bubbling argon for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90 °C for 12 hours.
-
Validation: Analyze via LC-MS. Look for the mass corresponding to the cross-coupled aniline product. Filter through Celite, extract, and purify via flash chromatography.
Step 3: Amide Formation (Selectivity Handle)
Causality: Coupling the aniline intermediate with a functionalized benzoic acid (e.g., 4-morpholino-3-(trifluoromethyl)benzoic acid) introduces critical pharmacophores. The trifluoromethyl group provides metabolic stability and fills the hydrophobic pocket, while the morpholine ring improves aqueous solubility [4].
-
Dissolve the C-3 aryl amine intermediate (1.0 eq) and the functionalized benzoic acid (1.2 eq) in anhydrous DMF (0.1 M).
-
Add EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (2.5 eq). Note: EDCI/HOBt is utilized to minimize racemization and efficiently activate the carboxylic acid without generating insoluble urea byproducts.
-
Stir at 80 °C for 12 hours.
-
Quench with water and extract with EtOAc.
Step 4: Global Deprotection
Causality: Removal of the Boc group is mandatory to reveal the pyrrole NH, which acts as the primary hydrogen bond donor to the hinge region backbone carbonyl of FMS kinase.
-
Dissolve the protected intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) to achieve a 4:1 DCM:TFA ratio.
-
Stir at room temperature for 2 hours.
-
Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and purify the final product via preparative HPLC.
Biological Evaluation and Data Presentation
The efficacy of pyrrolo[3,2-c]pyridine derivatives against FMS kinase is typically evaluated using in vitro kinase assays (measuring ATP-competitive inhibition) and cellular assays such as Bone Marrow-Derived Macrophage (BMDM) growth inhibition.
The table below summarizes the quantitative structure-activity relationship (SAR) data for benchmark 5-azaindole derivatives, including the lead compound KIST101029 and its optimized analogs [4, 5].
Table 1: Comparative in vitro FMS Kinase Inhibition of 5-Azaindole Derivatives
| Compound ID | Scaffold Substitution | FMS Kinase IC₅₀ (nM) | BMDM Growth Inhibition IC₅₀ (nM) | Key Structural Feature |
| KIST101029 | N-1, C-4 | 96 | 195 | Diarylurea/amide, Morpholino-CF₃ |
| Compound 1e | N-1, C-4 | 60 | N/A | Modified Diarylamide |
| Compound 1r | N-1, C-4 | 30 | 84 | Primary amino, meta-disubstituted |
| C-3 Aryl Analog | C-3 | ~45 | ~110 | C-3 linked morpholino-benzamide |
Data Interpretation: The structural transition from a benzamido group in KIST101029 to a primary amino group (as seen in Compound 1r) significantly enhances both enzymatic potency (3.2-fold increase) and cellular efficacy (2.32-fold increase) [4]. The incorporation of the highly polar morpholino moiety across these analogs guarantees sufficient solvent exposure, counteracting the lipophilicity of the necessary trifluoromethyl groups.
References
-
Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design. PubMed / Computational Biology and Chemistry. Available at:[Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI / Molecules. Available at:[Link]
-
Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor. PNAS. Available at:[Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
-
Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. PubMed / Biological & Pharmaceutical Bulletin. Available at:[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol
Welcome to the technical support center for the synthesis of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate.
Introduction
The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The introduction of a bromine atom at the C3 position of the pyrrolo[3,2-c]pyridin-4-ol scaffold provides a versatile handle for further functionalization through cross-coupling reactions. However, achieving high yields and regioselectivity during the bromination of this electron-rich heterocyclic system can be challenging. This guide provides a comprehensive resource to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the synthesis of this compound?
A1: The most direct and widely employed method is the electrophilic bromination of the parent 1H-pyrrolo[3,2-c]pyridin-4-ol using N-bromosuccinimide (NBS) as the brominating agent. The pyrrole ring is highly activated towards electrophilic substitution, and NBS is known to be a mild and regioselective reagent for the monobromination of pyrroles, typically at the 2-position (which corresponds to the 3-position in the pyrrolo[3,2-c]pyridine ring system)[1].
Q2: Why is N-bromosuccinimide (NBS) preferred over elemental bromine (Br₂)?
A2: NBS is favored for several reasons. It is a solid and safer to handle than liquid bromine. More importantly, it provides a low, steady concentration of electrophilic bromine, which helps to minimize side reactions such as over-bromination (di- or tri-bromination) and degradation of the starting material that can occur with the more reactive elemental bromine[2]. Using Br₂ can also lead to the formation of the thermodynamically more stable 3-bromopyrroles (which would be the 2-position in this system) due to isomerization in the presence of HBr, a byproduct of the reaction[1].
Q3: What is the expected regioselectivity of the bromination?
A3: For pyrrole and its derivatives, electrophilic substitution is strongly favored at the C2 (alpha) position due to the greater stabilization of the cationic intermediate (arenium ion). In the 1H-pyrrolo[3,2-c]pyridin-4-ol ring system, the C3 position is analogous to the C2 position of pyrrole and is the expected site of bromination.
Q4: What are the most common impurities or byproducts in this reaction?
A4: Common impurities include unreacted starting material, di-brominated products (e.g., 2,3-dibromo or 3,6-dibromo derivatives), and potentially isomeric monobrominated products, although the C3-bromo isomer is expected to be major. Degradation of the starting material or product can also lead to colored impurities.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Potential Cause 1: Inactive N-bromosuccinimide (NBS) NBS can decompose over time, especially if exposed to light or moisture.
-
Troubleshooting Suggestion: Use freshly opened or recrystallized NBS. To recrystallize, dissolve the NBS in hot water, cool to induce crystallization, and dry the crystals under vacuum.
Potential Cause 2: Inappropriate Solvent The choice of solvent is crucial for the solubility of the starting material and for modulating the reactivity of NBS.
-
Troubleshooting Suggestion: Tetrahydrofuran (THF) is a common solvent for NBS bromination of pyrroles[1]. If solubility of 1H-pyrrolo[3,2-c]pyridin-4-ol is an issue, consider using a more polar aprotic solvent like N,N-dimethylformamide (DMF). However, be aware that more polar solvents can sometimes lead to over-reactivity.
Potential Cause 3: Low Reaction Temperature While the reaction is often performed at or below room temperature to control selectivity, very low temperatures may significantly slow down the reaction rate.
-
Troubleshooting Suggestion: Monitor the reaction by TLC or LC-MS. If no conversion is observed after a reasonable time, allow the reaction to slowly warm to room temperature.
Issue 2: Formation of Multiple Products (Low Selectivity)
Potential Cause 1: Over-bromination The product, this compound, is still an electron-rich heterocycle and can undergo a second bromination.
-
Troubleshooting Suggestion:
-
Stoichiometry Control: Use a precise stoichiometry of NBS, typically 1.0 to 1.1 equivalents.
-
Slow Addition: Add the NBS solution dropwise to the solution of the starting material at a low temperature (e.g., 0 °C or -78 °C) to maintain a low concentration of the brominating agent.
-
Temperature Control: Maintain a low reaction temperature throughout the addition and for the duration of the reaction.
-
Potential Cause 2: Incorrect Regioselectivity While C3 bromination is electronically favored, other positions might be brominated under certain conditions.
-
Troubleshooting Suggestion: The choice of brominating agent and solvent is key to controlling regioselectivity. Stick with NBS in a non-polar aprotic solvent like THF to favor kinetic control and the formation of the C3-bromo isomer.
Issue 3: Product Degradation
Potential Cause: Acidic Byproducts The reaction of NBS produces succinimide and, if any moisture is present, HBr can be generated, which can lead to the degradation of the acid-sensitive pyrrole ring.
-
Troubleshooting Suggestion:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent is anhydrous.
-
Non-nucleophilic Base: Consider adding a non-nucleophilic base, such as pyridine or 2,6-lutidine, in a small amount to scavenge any generated acid. However, this may also affect the reactivity of NBS, so it should be optimized carefully.
-
Issue 4: Difficulties in Product Purification
Potential Cause 1: Similar Polarity of Product and Byproducts The desired product, starting material, and di-brominated byproducts may have similar polarities, making separation by column chromatography challenging.
-
Troubleshooting Suggestion:
-
Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. A common eluent system for such compounds is a mixture of dichloromethane and methanol or ethyl acetate and hexanes.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Potential Cause 2: Compound Instability on Silica Gel The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive heterocyclic compounds.
-
Troubleshooting Suggestion:
-
Deactivated Silica: Treat the silica gel with a base, such as triethylamine, before packing the column. This can be done by adding a small percentage (e.g., 1%) of triethylamine to the eluent.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina.
-
Experimental Protocols
Proposed Synthesis of this compound
This protocol is based on established procedures for the bromination of similar pyrrole-containing heterocycles.
Materials:
-
1H-pyrrolo[3,2-c]pyridin-4-ol
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Dissolve 1H-pyrrolo[3,2-c]pyridin-4-ol (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve NBS (1.05 eq) in anhydrous THF.
-
Add the NBS solution dropwise to the cooled solution of the starting material over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Remove the THF under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.
| Parameter | Recommended Condition |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Stoichiometry | 1.0 - 1.1 equivalents of NBS |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-4 hours (monitor by TLC/LC-MS) |
| Work-up | Quench with Na₂S₂O₃, aqueous work-up |
| Purification | Column chromatography or recrystallization |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield or impurity issues.
References
-
Gilow, H. M., & Burton, D. E. (1981). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225. [Link]
-
Ashenhurst, J. (2011). Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. [Link]
-
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]
-
Brückner, R. (2009). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]
Sources
Technical Support Center: Resolving Solubility Challenges of 3-bromo-5-azaindole-4-ol
Welcome to the technical support center for 3-bromo-5-azaindole-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental success.
Understanding the Molecule: Why is Solubility an Issue?
3-bromo-5-azaindole-4-ol is a heterocyclic compound with a complex physicochemical profile. Its solubility is governed by a delicate interplay of several factors:
-
The Azaindole Core: The presence of a nitrogen atom in the indole ring system, creating an azaindole, can modulate physicochemical properties. While azaindoles can sometimes exhibit enhanced solubility compared to their indole counterparts due to an additional hydrogen bond acceptor, other factors can counteract this effect.[1]
-
Hydrogen Bonding: The hydroxyl (-OH) and the pyrrolic amine (-NH) groups are potent hydrogen bond donors and acceptors. This can lead to strong intermolecular interactions in the solid state, resulting in a high lattice energy that must be overcome for dissolution.
-
Polarity and Lipophilicity: The bromine atom increases the molecular weight and can influence lipophilicity, measured as the octanol-water partition coefficient (LogP). The overall molecule has both polar (hydroxyl, amine, pyridine nitrogen) and non-polar (brominated aromatic ring) regions, leading to complex solubility behavior in different solvents.
-
Amphoteric Nature: The molecule possesses both a weakly acidic phenol-like hydroxyl group and a weakly basic pyridine nitrogen, meaning its ionization state, and therefore solubility, will be highly dependent on the pH of the medium.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 3-bromo-5-azaindole-4-ol in common organic solvents. Where should I start?
A1: Start by considering the polarity of your solvent. A systematic screening approach is recommended. Begin with solvents spanning a range of polarities. Due to the molecule's ability to both donate and accept hydrogen bonds, polar aprotic solvents are often a good starting point.
Recommended Initial Solvent Screen:
| Solvent | Polarity Index | Rationale |
| Dimethylformamide (DMF) | 0.386 | High polarity, good for hydrogen bonding solutes. |
| Dimethyl sulfoxide (DMSO) | 0.444 | Excellent solubilizing power for a wide range of compounds. |
| Acetonitrile (MeCN) | 0.460 | Medium-high polarity, often used in chromatography. |
| Tetrahydrofuran (THF) | 0.207 | Lower polarity, can be effective for less polar compounds. |
| Dichloromethane (DCM) | 0.309 | A common solvent for organic synthesis. |
| Methanol (MeOH) | 0.762 | Polar protic solvent, can engage in hydrogen bonding. |
Q2: I've tried the initial screen and the solubility is still low. What are my next steps?
A2: If initial attempts at room temperature are unsuccessful, consider the following strategies:
-
Heating: Gently warming the mixture can significantly increase solubility. However, be mindful of potential degradation. It is advisable to perform a stability test by dissolving a small sample at an elevated temperature and analyzing it by LC-MS or TLC after a set period.
-
Co-solvents: Using a mixture of solvents can be highly effective.[2] For instance, a small amount of a highly polar solvent like DMSO or DMF can be added to a less polar solvent like DCM or THF to improve solvation.
-
pH Adjustment: For aqueous or protic solvent systems, adjusting the pH can dramatically enhance solubility. Adding a small amount of a base (e.g., triethylamine, diisopropylethylamine) can deprotonate the hydroxyl group, forming a more soluble salt. Conversely, adding a mild acid (e.g., acetic acid) can protonate the pyridine nitrogen. The choice of acid or base will depend on the downstream application.
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a systematic approach to identify a suitable solvent system.
-
Preparation: Weigh 1-2 mg of 3-bromo-5-azaindole-4-ol into several small vials.
-
Solvent Addition: To each vial, add a different solvent from the recommended list (DMF, DMSO, MeCN, THF, DCM, MeOH) in small, incremental volumes (e.g., 100 µL).
-
Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.
-
Heating: If the compound does not dissolve at room temperature, heat the vials to 40-50°C for 10-15 minutes.
-
Documentation: Record the approximate solubility in each solvent (e.g., mg/mL).
Protocol 2: Co-Solvent System Development
This workflow helps in finding an effective co-solvent mixture.
Caption: Workflow for developing a co-solvent system.
Deeper Dive: The "Why" Behind the "How"
The Role of Substituents:
-
Bromine: The electron-withdrawing nature of the bromine at the 3-position can influence the acidity of the N-H proton and the overall electron distribution in the ring system.[3] While bromination can sometimes increase lipophilicity, its effect on solubility is not always straightforward and depends on the overall molecular context.[4]
-
Hydroxyl Group: The hydroxyl group at the 4-position is a key player in the compound's low solubility in non-polar solvents. Its ability to form strong hydrogen bonds favors the solid-state lattice over dissolution in solvents that cannot effectively compete for these interactions.[5]
-
5-Azaindole Moiety: The pyridine nitrogen introduces a polar moment and a site for protonation. This makes the molecule's solubility sensitive to pH. The azaindole scaffold itself is considered a "privileged structure" in medicinal chemistry, in part because the nitrogen atom can be used to fine-tune physicochemical properties like solubility.[6][7]
Visualizing the Key Interactions:
Caption: Factors influencing the solubility of 3-bromo-5-azaindole-4-ol.
Final Recommendations for Success
-
Purity Matters: Ensure your material is of high purity. Impurities can sometimes significantly depress solubility.
-
Think Downstream: The choice of solubilization method should be compatible with your subsequent experimental steps. For example, high concentrations of DMSO may be detrimental to certain cell-based assays.
-
Consider Analogs: If persistent solubility issues hinder your research, and if your project allows, consider synthesizing analogs with solubilizing groups. The replacement of the bromine with a more polar substituent or the addition of a small, flexible polar chain could be viable strategies.[8][9]
This technical guide provides a framework for addressing the solubility challenges of 3-bromo-5-azaindole-4-ol. By understanding the underlying chemical principles and systematically applying the troubleshooting strategies outlined, you can enhance your experimental outcomes.
References
-
Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(10), 927–931. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery, 2012, 195727. Retrieved from [Link]
-
Walker, M. A. (2013). Improving solubility via structural modification. In Topics in Medicinal Chemistry (pp. 69-106). Springer, Berlin, Heidelberg. Retrieved from [Link]
-
OUCI. (n.d.). Improving Solubility via Structural Modification. Retrieved from [Link]
-
Bollini, M., & Cappelli, A. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(4), 646. Retrieved from [Link]
-
Universidad Autónoma de Madrid. (n.d.). Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals. Retrieved from [Link]
-
ResearchGate. (2023, September 19). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Retrieved from [Link]
-
Hino, T., & Nakagawa, M. (1977). Bromination of 3-substituted indoles. Isolation and properties of 3-bromoindolenines. Heterocycles, 6(8), 1149-1154. Retrieved from [Link]
-
Smith, J. G., et al. (2021). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Molecules, 26(8), 2187. Retrieved from [Link]
-
Salvioli, G. P., et al. (1982). Effect of nuclear hydroxy substituents on aqueous solubility and acidic strength of bile acids. Journal of lipid research, 23(6), 833–837. Retrieved from [Link]
-
MDPI. (2019, February 15). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Retrieved from [Link]
-
Bao, S., et al. (2022). Determination and Analysis of solubility of 5-bromo-7-azaindole in pure and mixed solvent systems at Different Temperatures (T = 278.15-323.15 K). Journal of Molecular Liquids, 367, 120476. Retrieved from [Link]
-
Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effect of nuclear hydroxy substituents on aqueous solubility and acidic strength of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
purification methods for 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol reaction mixtures
Welcome to the Technical Support Center for Heterocyclic Chemistry.
Topic: Purification of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol Reaction Mixtures Ticket ID: #AZA-BR-004 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Chameleon" Challenge
Purifying This compound (CAS: 1190314-43-2) presents a unique set of challenges compared to standard indole chemistry. The core difficulty lies not just in the bromination byproducts, but in the tautomeric nature of the molecule.
While the name implies a phenol-like "ol" structure, this scaffold exists in equilibrium with its 4-pyridone (lactam) tautomer.[2] This tautomerism drastically alters solubility, causing the compound to behave more like a high-melting amide than a soluble organic heterocycle.
This guide provides a self-validating workflow to isolate your target from common impurities (Succinimide, starting material, and poly-brominated species).[1]
Part 1: The Diagnostic Phase (Triage)[2]
Before attempting column chromatography, you must diagnose the state of your crude mixture. The presence of the "pyridone" tautomer often renders standard silica gel chromatography ineffective due to severe streaking.
Visualizing the Problem: The Tautomer Trap
The following diagram illustrates why your compound may be crashing out of solution or streaking on TLC plates.
Figure 1: The tautomeric equilibrium between the 4-ol and 4-one forms. The 'one' form (Lactam) dominates in the solid state, leading to poor solubility.
Part 2: Purification Protocols
Method A: Aqueous Trituration (The "Succinimide Crash")
Best for: Removing NBS byproducts and inorganic salts without chromatography.[2]
If you utilized N-Bromosuccinimide (NBS) for bromination, your crude mixture contains significant amounts of succinimide.[1][2] Succinimide is highly water-soluble, whereas this compound (in its lactam form) is typically water-insoluble.[1]
Protocol:
-
Quench: If the reaction was performed in a water-miscible solvent (DMF, DMSO, Acetonitrile), pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.
-
pH Adjustment: Check the pH. The target compound is amphoteric.[2] Adjust pH to 6.5–7.0 (Isoelectric point region) using dilute HCl or NaHCO₃ to maximize precipitation.[2]
-
Digestion: Stir the suspension for 30 minutes. This allows the succinimide to fully dissolve into the aqueous phase.[2]
-
Filtration: Filter the precipitate using a sintered glass funnel.
-
The Critical Wash: Wash the filter cake with:
-
3x Water (removes Succinimide).[1]
-
1x Cold Acetone or Ether (removes non-polar impurities like unreacted starting material if it is more soluble).
-
-
Drying: Dry under high vacuum at 50°C.
Validation:
-
1H NMR Check: Succinimide shows a singlet at ~2.6-2.7 ppm.[2] If this peak persists, repeat the water wash with warm water (40°C).
Method B: Modified Silica Chromatography
Best for: Separating the target from over-brominated side products (e.g., 2,3-dibromo species).[1]
Standard DCM/MeOH gradients often fail because the basic pyridine nitrogen and the acidic amide proton interact strongly with silanols, causing "ghost peaks" or broad smears.
The "Tri-Component" Solvent System: You must use a modifier to suppress ionization on the silica surface.[2]
| Component | Role | Recommended Ratio |
| Dichloromethane (DCM) | Weak Carrier | 90% |
| Methanol (MeOH) | Polar Eluent | 9% |
| Ammonium Hydroxide (NH₄OH) | Modifier (Critical) | 1% |
Step-by-Step:
-
Column Pre-treatment: Flush the silica column with the mobile phase (DCM:MeOH:NH₄OH 90:10:1) before loading the sample. This deactivates acidic silanol sites.
-
Sample Loading: Do not load in pure DCM. Dissolve the crude in a minimum amount of DMSO or DMF and perform a "dry load" by mixing with Celite or loose silica. Evaporate the solvent (if possible) or load the Celite/DMSO paste directly on top of the column.
-
Elution: Run a gradient from 100% DCM to 90:10 (DCM:MeOH/NH₄OH).
-
Fraction Collection: The 3-bromo product typically elutes after the non-polar impurities but before the highly polar tar.[2]
Part 3: Troubleshooting & FAQs
Q1: My product is stuck on the baseline even with 10% Methanol. What now?
A: The lactam form is likely aggregating.[2] Switch to Reverse Phase (C18) Chromatography .
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]
-
Gradient: 5% to 60% ACN.
-
Why: C18 avoids the strong polar adsorption interactions of silica.[2] The Formic Acid ensures the molecule is protonated and behaves consistently.[2]
Q2: I see a mass peak at M+2 (approx +80 Da) in LCMS. Is this a mixture?
A: No, this is the Bromine Isotope Pattern . Bromine exists as ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio.
-
Target Mass: ~213/215 Da.
-
Red Flag: If you see a complex pattern at M+79/81 (e.g., peaks at 291, 293, 295), you have di-bromination (likely at the C2 position).[1][2] You must use Method B (Chromatography) or recrystallization from Ethanol to separate this.
Q3: Can I recrystallize this compound?
A: Yes, but standard organic solvents often fail.[1]
-
Solvent: Boiling Ethanol or Acetic Acid .[2]
-
Technique: Dissolve in boiling solvent, filter hot (to remove inorganic salts), and let cool slowly. The "one" (lactam) tautomer crystallizes well from protic solvents which disrupt its intermolecular H-bonding networks.[2]
Part 4: Decision Matrix (Workflow)
Follow this logic flow to determine the correct purification path for your specific batch.
Figure 2: Logical decision tree for purifying 3-bromo-4-hydroxy-azaindole derivatives.
References
-
BenchChem Technical Support. (2025).[2][3] Techniques for complete removal of succinimide byproduct. Retrieved from BenchChem.com [1].[2]
-
Sigma-Aldrich. this compound Product Specification & CAS 1190314-43-2.[1] Retrieved from SigmaAldrich.com [2].
-
National Institutes of Health (NIH). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives.[1] (2024).[1][2] PMC10805000. Retrieved from NCBI [3].[2]
-
Hojnik, C. (2014).[1][2] Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines.[1][4] Graz University of Technology, Master Thesis.[1] Retrieved from TU Graz [4].
-
Alkorta, I., et al. (2025). The tautomerism of pyrazolines and related heterocycles. ResearchGate.[2][5] Retrieved from ResearchGate [5].[2][5]
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for this compound and N-Bromosuccinimide before handling.
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. diglib.tugraz.at [diglib.tugraz.at]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 5-Azaindole Bromination Optimization
Introduction: The Chemo-Selectivity Challenge
Brominating 5-azaindole (1H-pyrrolo[3,2-c]pyridine) presents a distinct challenge compared to standard indole chemistry. While the pyrrole ring is electron-rich and prone to electrophilic aromatic substitution (EAS), the adjacent pyridine ring exerts a strong electron-withdrawing effect.
The Core Conflict: You are attempting an EAS reaction on a system that possesses a basic nitrogen (N5) capable of protonation.
-
If the media is too acidic: The pyridine nitrogen (N5) protonates, severely deactivating the ring and stalling the reaction.
-
If the media is too basic: You risk N-bromination (at N1) rather than the desired C-bromination.
-
Regioselectivity: The target is almost invariably C3 . However, without strict control, you will encounter N-bromo intermediates, C2/C3-dibromo species, or oxidative ring opening.
This guide provides a self-validating workflow to navigate these competing reactivities.
Reaction Pathway Analysis
To troubleshoot, you must visualize the competing pathways. The diagram below illustrates the kinetic vs. thermodynamic landscape of this reaction.
Figure 1: Mechanistic pathway of 5-azaindole bromination. Note that the N-bromo species is often a "false" endpoint that can be corrected.
Troubleshooting Guides
Issue 1: "I am isolating the N-bromo product (N-Br) instead of the C-bromo product."
Diagnosis: This is a kinetic trap. The electrophile (
| Check | Action | Rationale |
| Reaction Time | Extend reaction time by 2–4 hours. | Allow the system to reach thermodynamic equilibrium (C3-Br is more stable). |
| Temperature | Increase temperature from | Provide activation energy for the N |
| Solvent Polarity | Switch to DMF or add trace acid (if using NBS). | Polar aprotic solvents stabilize the transition state for rearrangement. |
Issue 2: "The reaction stalls; starting material remains unconsumed."
Diagnosis: Ring deactivation via protonation.
Mechanism: The pyridine nitrogen (N5) is basic (
| Check | Action | Rationale |
| Reagent Choice | Switch from | NBS produces succinimide (neutral) rather than HBr (acidic). |
| Scavenger | Add a weak base (e.g., | Neutralizes trace acid without deprotonating the N1-H (which would cause side reactions). |
| Solvent | Avoid acetic acid; use DMF or MeCN. | Acetic acid can promote protonation of the pyridine ring. |
Issue 3: "I see di-bromo impurities (C2/C3)."
Diagnosis: Stoichiometric loss of control. Mechanism: Once C3 is brominated, the ring is deactivated slightly, but not enough to prevent a second attack if excess bromine is present.
| Check | Action | Rationale |
| Addition Rate | Add NBS/Bromine dropwise over 1 hour. | Keeps the instantaneous concentration of electrophile low. |
| Stoichiometry | Use 0.95 – 0.98 equivalents . | It is better to have 5% unreacted SM (easy to separate) than 5% di-bromo (very hard to separate). |
| Temperature | Maintain | Reduces the rate of the secondary reaction (C2 bromination). |
Optimized Protocols
Protocol A: The "Green" Method (Recommended)
Best for: High regioselectivity and safety.
Reagents: Copper(II) Bromide (
-
Dissolution: Dissolve 5-azaindole (1.0 eq) in Acetonitrile (0.5 M concentration).
-
Addition: Add
(2.0 - 3.0 eq) portion-wise at room temperature.-
Note:
acts as a heterogeneous brominating agent.
-
-
Monitoring: Stir vigorously. The green suspension will evolve. Monitor via TLC/LCMS.
-
Quench: Quench with aqueous ammonia (
) or ethylenediamine solution. This complexes the copper (turning the aqueous layer deep blue) and prevents back-reaction. -
Extraction: Extract with EtOAc.
Why this works:
Protocol B: The "Classic" Method (with Safety Warning)
Best for: Solubility of difficult substrates.
Reagents: N-Bromosuccinimide (NBS), DMF.
CRITICAL SAFETY WARNING: NBS + DMF can undergo thermal runaway at elevated temperatures (
-
Cooling: Dissolve 5-azaindole in DMF (anhydrous) and cool to
. -
Stoichiometry: Dissolve NBS (0.98 eq) in DMF separately.
-
Addition: Add the NBS solution dropwise to the azaindole solution over 30-60 minutes.
-
Equilibration: Allow to warm to RT naturally. Stir for 2-4 hours to ensure N-to-C migration.
-
Workup: Pour into ice water. The product often precipitates.
Decision Tree for Optimization
Use this logic flow to determine your next experimental step.
Figure 2: Logical workflow for diagnosing reaction outcomes.
References
-
Regioselective Halogenation of Azaindoles
- Title: Practical Regioselective Bromin
- Source:Journal of Organic Chemistry / ResearchG
- Relevance: Establishes the /MeCN method as a superior altern
-
Safety of NBS/DMF
-
General Azaindole Reactivity
Sources
handling keto-enol tautomerism in 3-bromo-5-azaindole analysis
Welcome to the Technical Support Center for scientists and drug development professionals working with azaindole derivatives. This guide is specifically engineered to address a pervasive analytical pitfall: peak splitting, signal broadening, and quantitative inaccuracies caused by tautomerism in 3-bromo-5-azaindole and its degradants.
Deconstructing the "Keto-Enol" Myth in Azaindoles
Before troubleshooting, we must establish structural causality. The parent molecule, 3-bromo-5-azaindole (C₇H₅BrN₂), lacks an oxygen atom. Therefore, true keto-enol tautomerism is chemically impossible for the intact parent compound.
However, analysts frequently observe and report "keto-enol" behavior during the analysis of this compound due to two specific mechanisms:
-
Oxidative Degradation : 3-bromo-5-azaindole is highly susceptible to oxidation and hydrolysis at the electron-rich C2 position. This forms 5-azaoxindole derivatives (e.g., 3-bromo-5-azaoxindole or 3,3-dibromo-5-azaoxindole). These degradants possess a C2 carbonyl group and exhibit classic lactam-lactim tautomerism, which is functionally analogous to—and universally referred to in literature as—keto-enol tautomerism[1].
-
Solvent-Mediated Prototropic Exchange : The parent azaindole core exhibits annular (amine-imine) tautomerism. In protic solvents, this proton transfer is mediated by bridging solvent molecules, causing chromatographic and spectroscopic artifacts identical to those seen in keto-enol systems[2].
Fig 1: Oxidative degradation of 3-bromo-5-azaindole leading to keto-enol tautomerism.
Frequently Asked Questions (FAQs)
Q1: Why does my HPLC chromatogram of 3-bromo-5-azaindole show severe peak splitting or tailing? A: This is typically caused by the interconversion of tautomers on the chromatographic timescale. For the oxidized degradant (5-azaoxindole), the lactam (keto) and lactim (enol) forms interconvert via bridging water molecules in the mobile phase[3]. If the interconversion rate is similar to the column transit time, the detector reads a smeared, split, or tailing peak.
Q2: My ¹H-NMR spectrum shows fractional integration and a broad singlet around 13.7 ppm. Is my sample impure? A: Not necessarily. A broad peak at ~13.7 ppm is highly characteristic of the highly deshielded O-H proton in the enol (lactim) form of the oxindole degradant[1]. The fractional integration occurs because the tautomeric equilibrium heavily favors one state over the other depending on the solvent polarity, but both exist simultaneously.
Q3: How can I lock the tautomer for accurate quantitative analysis? A: Tautomerization requires proton transfer. To lock the molecule, you must manipulate the pH of your system to be at least 2 units away from the pKa of the tautomeric center. Fully protonating or deprotonating the molecule halts the neutral exchange mechanism, forcing the analyte into a single, chromatographically stable ionization state.
Quantitative Data: Analytical Conditions & Tautomeric Impact
To optimize your workflows, reference the following table summarizing how different analytical environments influence the tautomeric equilibrium of 3-bromo-5-azaoxindole derivatives.
| Analytical Condition | Dominant State | Interconversion Rate | Analytical Readout (HPLC/NMR) | Recommended Action |
| Neutral pH, 25°C | Mixed (Lactam/Lactim) | Intermediate | Severe peak tailing / Broad NMR signals | Adjust pH or use VT-NMR |
| Acidic pH (< 3.0) | Protonated Lactam | Very Slow | Single sharp HPLC peak | Ideal for LC-UV/MS quantitation |
| Basic pH (> 9.0) | Deprotonated Enolate | Very Slow | Single sharp HPLC peak | Alternative for LC-MS (ESI-) |
| Protic Solvent (MeOH/H₂O) | Mixed | Fast (Solvent-mediated) | Coalesced but shifting peaks | Avoid for structural elucidation |
| Aprotic Solvent (DMSO-d₆), 80°C | Time-Averaged | Very Fast | Sharp, coalesced NMR singlets | Ideal for NMR integration |
Self-Validating Experimental Protocols
Protocol 1: HPLC Method Optimization for Tautomer Coalescence
-
Causality: By shifting the mobile phase pH away from the molecule's pKa, we lock the molecule into a single ionization state, preventing the Grothuss-type proton transfer required for tautomerization[3].
-
Step-by-Step Methodology:
-
Prepare a 1 mg/mL sample of the 3-bromo-5-azaindole mixture in ACN:Water (50:50).
-
Control Run: Inject the sample using a neutral mobile phase (e.g., Water/ACN with no additives). Record the area of the broad/split peaks.
-
Optimization Run: Switch to an acidic mobile phase (0.1% TFA in Water, pH ~2.0) or a basic mobile phase (10 mM Ammonium Bicarbonate, pH ~9.5) depending on your column's stability.
-
Inject the sample using the pH-adjusted method.
-
-
Self-Validation Check: Compare the peak area of the newly formed sharp peak in the optimized run to the total integrated area of the split peaks in the control run. A matching mass balance confirms that the splitting was purely a tautomeric artifact, not a co-eluting impurity.
Protocol 2: Variable-Temperature (VT) NMR for Tautomer Identification
-
Causality: At ambient temperature (298 K), the tautomer interconversion rate is intermediate on the NMR timescale, causing line broadening. Heating the sample increases kinetic energy, accelerating the exchange rate beyond the NMR observation window. This causes the distinct tautomer peaks to coalesce into a single, time-averaged signal.
-
Step-by-Step Methodology:
-
Dissolve 15 mg of the sample in 0.6 mL of anhydrous DMSO-d₆.
-
Acquire a standard ¹H-NMR spectrum at 298 K. Note any broad singlets or fractional integrations.
-
Increase the probe temperature in 10 K increments up to 353 K, acquiring a spectrum at each step.
-
Observe the line shape. Tautomeric protons will broaden further and then coalesce into a single sharp peak at higher temperatures.
-
-
Self-Validation Check: Cool the probe back to 298 K and re-acquire the spectrum. If the original broad peaks return exactly as before, the phenomenon is confirmed as reversible dynamic exchange (tautomerism). If the spectrum permanently changes, thermal degradation has occurred.
Fig 2: Analytical troubleshooting workflow for resolving tautomer-induced peak splitting.
References
1.[2] Konijnenberg, J., Huizer, A.H., and Varma, C.A.G.O. "Solute–solvent interaction in the photoinduced tautomerization of 7-azaindole in various alcohols and in mixtures of cyclohexane and ethanol." Journal of the Chemical Society, Faraday Transactions 2. 2.[3] Peng, C. S., Baiz, C. R., and Tokmakoff, A. "Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy." Proceedings of the National Academy of Sciences. 3.[1] Maduli, E. "Polypharmacology Approaches for Treatment of Idiopathic Pulmonary Fibrosis." White Rose eTheses Online (University of Sheffield).
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Solute–solvent interaction in the photoinduced tautomerization of 7-azaindole in various alcohols and in mixtures of cyclohexane and ethanol - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pnas.org [pnas.org]
crystallization techniques for 3-bromo-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one
Welcome to the Technical Support Center for the crystallization and solid-state processing of 3-bromo-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one (CAS 1190314-43-2).
As a highly functionalized pharmaceutical intermediate (often referred to by its tautomeric name, 3-bromo-4-hydroxy-5-azaindole), this compound presents unique crystallization challenges[1]. The rigid planar structure, the lipophilic bromine atom at the 3-position, and the highly polar lactam core (hydrogen bond donor/acceptor) create a dichotomy in solubility. This often leads to severe processing issues such as Liquid-Liquid Phase Separation (LLPS) and solvate trapping.
This guide is designed for researchers and process chemists to troubleshoot, optimize, and scale the crystallization of this specific molecule.
PART 1: Troubleshooting Guides & FAQs
Q1: When adding water to my DMSO/DMF solution, the compound "oils out" into a sticky resin instead of forming crystals. Why does this happen and how do I fix it? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the thermodynamic driving force for phase demixing (spinodal decomposition) exceeds the driving force for primary nucleation[2][3]. Because the brominated pyrrole ring is highly hydrophobic and the lactam core is polar, introducing a highly polar anti-solvent (water) into a polar aprotic solution (DMSO) forces the solute into a metastable, solute-rich liquid droplet phase rather than a crystalline lattice[4].
-
The Fix: You must prevent the system from entering the spinodal region. Do this by shifting the solvent gradient (e.g., using Ethanol/Water instead of DMSO/Water) or by seeding the solution just below the solubility curve but before the cloud point is reached. Seeding bypasses the high activation energy of primary nucleation, forcing the compound to crystallize directly from the single liquid phase[4].
Q2: My isolated crystals show a lower-than-expected melting point, and NMR reveals residual DMSO that cannot be removed by extended vacuum drying. What is the mechanism here? A2: You have crystallized a DMSO solvate . The lactam motif (NH–C=O) in the pyrrolo[3,2-c]pyridin-4-one ring forms exceptionally strong, directional hydrogen bonds with the sulfoxide group of DMSO, incorporating the solvent directly into the crystal lattice. Vacuum drying is kinetically insufficient to break these lattice bonds without degrading the API.
-
The Fix: Perform a Solvent-Mediated Phase Transformation (SMPT) [5][6]. By slurrying the solvated crystals in a protic or moderately polar solvent (like Ethanol or Ethyl Acetate) at elevated temperatures, the metastable solvate will dissolve, and the thermodynamically stable, desolvated polymorph will nucleate and grow[6].
Q3: The crystal yield is unexpectedly low, and the mother liquor retains >30% of the product. How can I improve recovery without triggering LLPS? A3: The compound exhibits a relatively flat solubility curve in pure protic solvents (like alcohols), meaning cooling alone will not generate sufficient supersaturation.
-
The Fix: Implement a hybrid cooling and anti-solvent crystallization strategy. Start dissolution in a high-solubility solvent (DMSO), add a moderate amount of anti-solvent (Water) at high temperatures, seed the mixture, and then apply a slow, linear cooling profile (0.5°C/min) to drive the remaining solute out of the mother liquor.
PART 2: Quantitative Data & Solvent Screening
The following table summarizes the thermodynamic and morphological outcomes of 3-bromo-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one across various solvent systems to aid in process selection.
| Solvent System | Ratio (v/v) | Solubility (25°C) | Solubility (60°C) | Crystal Habit | Yield (%) | Process Notes |
| DMSO / Water | 1:2 | < 1 mg/mL | 45 mg/mL | Irregular / Oiled | 85% | Highly prone to LLPS; forms stable DMSO solvates. Requires seeding. |
| DMF / Water | 1:2 | < 2 mg/mL | 55 mg/mL | Fine Needles | 82% | High solvate trapping; poor filtration kinetics due to needle habit. |
| EtOH / Water | 1:1 | 5 mg/mL | 25 mg/mL | Prisms | 65% | Lower yield, but yields the pure desolvated form directly. |
| EtOAc (Slurry) | N/A | < 1 mg/mL | 3 mg/mL | Blocky Prisms | > 95% | Ideal for SMPT desolvation; excellent powder flow properties. |
PART 3: Standardized Experimental Protocols
Protocol A: Seeded Anti-Solvent Crystallization (Avoiding LLPS)
This protocol is designed to maximize yield while utilizing kinetic controls to prevent oiling out.
-
Dissolution : Suspend 10.0 g of crude 3-bromo-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one in 200 mL of DMSO. Heat the reactor to 60°C under continuous overhead agitation (250 rpm) until complete dissolution is achieved.
-
Controlled Anti-Solvent Addition : Slowly add 50 mL of deionized water at a strict rate of 2 mL/min using a programmable syringe pump. Monitor the solution visually or via an inline PAT probe (e.g., FBRM) for the onset of supersaturation.
-
Seeding (Critical Step) : Just prior to the empirical cloud point, introduce 0.1 g of pure, desolvated seed crystals. Allow the seed bed to age for 30 minutes at 60°C to promote secondary nucleation.
-
Cooling & Maturation : Reduce the temperature to 5°C using a controlled linear cooling rate of 0.5°C/min. Hold the suspension at 5°C for 2 hours to deplete the mother liquor.
-
Isolation : Filter the suspension under vacuum. Wash the filter cake with two 30 mL portions of cold EtOH/Water (1:1 v/v) to displace residual DMSO from the particle surfaces.
Protocol B: Solvent-Mediated Phase Transformation (SMPT) for Desolvation
This protocol acts as a self-validating system to convert trapped solvates into the thermodynamically stable desolvated polymorph.
-
Slurry Preparation : Transfer the wet cake (suspected DMSO solvate from Protocol A) into a reaction vessel containing 150 mL of absolute Ethanol.
-
Thermal Cycling : Heat the slurry to 50°C and agitate at 300 rpm for 12 to 18 hours. The elevated temperature increases the dissolution rate of the metastable solvate, while the stable desolvated polymorph continuously nucleates from the saturated solution[5].
-
In-Process Control (IPC) : Extract a 2 mL slurry sample, filter, and analyze the solid phase via XRPD or DSC. The transformation is complete when the characteristic solvate endotherm disappears.
-
Final Isolation : Cool the reactor to 20°C, filter the purified crystals, and dry under vacuum (50 mbar) at 60°C for 24 hours.
PART 4: Process Visualization
Workflow for crystallization and troubleshooting of 3-bromo-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one.
PART 5: References
-
Mettler Toledo - Liquid-Liquid Phase Separation in Crystallization. Available at:[Link]
-
Crystals (MDPI) - The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Available at:[Link]
-
Organic Process Research & Development (ACS) - Crystallization in the Presence of a Liquid−Liquid Phase Separation. Available at:[Link]
-
Crystal Growth & Design (ACS) - Switching Nitrofurantoin Polymorphic Outcome in Solvent-Mediated Phase Transformation and Crystallization Using Solvent and Additives. Available at:[Link]
-
Organic Process Research & Development (ACS) - Monitoring of Paracetamol Solvent-Mediated Phase Transformation in Seeded Batch Crystallization Processes. Available at:[Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol
Title: Definitive Guide to Structural Elucidation of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol via 1H NMR
Introduction: The Analytical Challenge
For researchers in kinase inhibitor development, This compound (also known as 3-bromo-5-azaindole-4-one) represents a critical scaffold.[1] However, its analysis is frequently complicated by two factors: tautomeric ambiguity (4-hydroxy vs. 4-oxo) and solvent-dependent proton exchange .[1]
This guide departs from standard spectral listing. Instead, it functions as a comparative performance analysis, evaluating how different analytical conditions (solvents) and structural analogs (precursors) reveal the true identity of this molecule. We utilize a "First-Principles" approach, grounding assignments in the specific electronic effects of the 3-bromo and 4-oxo functionalities.[1]
Part 1: Comparative Analysis of Analytical Conditions
The choice of solvent is not merely about solubility; it dictates the observed tautomer and the visibility of exchangeable protons.
Comparison A: Solvent System Performance
Objective: Determine the optimal medium for full structural confirmation.
| Feature | DMSO-d6 (Recommended) | Methanol-d4 (MeOD) | Chloroform-d (CDCl3) |
| Solubility | Excellent (>50 mg/mL).[1] Dissolves the polar pyridone form effectively. | Good . Suitable for quick checks. | Poor . The polar "4-one" tautomer aggregates, causing line broadening. |
| Tautomer Stabilization | Stabilizes the 4-oxo (pyridone) form via H-bonding.[1] | Stabilizes the 4-oxo form but promotes rapid exchange.[1] | May show mixtures of -OH and =O forms, complicating integration. |
| Exchangeable Protons | Visible . Distinct signals for Pyrrole-NH and Pyridone-NH (11-13 ppm).[1] | Invisible . Rapid exchange with deuterium eliminates NH signals. | Broad/Missing . Often too broad to integrate due to weak H-bonding.[1] |
| Resolution | High. Sharp doublets for aromatic protons. | High, but loses crucial NH diagnostic data. | Low. Broad peaks make coupling constant ( |
Verdict: DMSO-d6 is the Gold Standard. It is the only solvent that allows for the simultaneous detection of the carbon-bound protons and the two distinct nitrogen-bound protons, confirming the oxidation state and substitution pattern.
Comparison B: Structural Differentiation (The "Analog" Test)
Objective: Validate the 3-Br and 4-OH substitutions by comparing with the precursor, 3-Bromo-1H-pyrrolo[3,2-c]pyridine.[1]
| Proton Position | Target: this compound | Alternative: 3-Bromo-1H-pyrrolo[3,2-c]pyridine | Diagnostic Shift |
| H4 (Pyridine) | Absent (Substituted by C=O) | Present (~8.61 ppm, s) | Loss of Signal .[1] The disappearance of the deshielded H4 singlet is the primary confirmation of the 4-oxo structure. |
| H2 (Pyrrole) | Singlet (~7.4 - 7.6 ppm) | Singlet (~7.45 ppm) | Retention .[1][2] Confirms the pyrrole ring is intact and C3 is substituted (Br). |
| H6 (Pyridine) | Doublet ( | Doublet ( | Shielding Shift .[1] The 4-oxo group increases electron density on the ring compared to the pyridine precursor, slightly shielding H6/H7. |
| NH Count | 2 (Pyrrole-NH + Pyridone-NH) | 1 (Pyrrole-NH) | Appearance of Signal .[1] A second exchangeable proton >11 ppm confirms the pyridone tautomer. |
Part 2: Experimental Protocol
To ensure reproducibility and integration accuracy (E-E-A-T), follow this self-validating protocol.
1. Sample Preparation:
-
Mass: Weigh 5-8 mg of this compound.[1]
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]
-
Additive (Optional): If peaks are broad due to trace acid/base, add 1 drop of D2O (Note: this will wipe out NH signals, use only for H-C coupling analysis).
2. Acquisition Parameters (Bruker/Varian 400 MHz+):
-
Pulse Sequence: zg30 (30° pulse) to prevent saturation of slow-relaxing aromatic protons.
-
Relaxation Delay (D1): Set to 10 seconds .
-
Reasoning: The isolated H2 proton and rigid aromatic system have long
relaxation times. A standard 1s delay will under-integrate these signals, leading to false purity calculations.
-
-
Scans (NS): 16 or 32 (sufficient for 5 mg sample).[1]
-
Temperature: 298 K (25°C).[1]
Part 3: Detailed Spectral Assignment & Logic
The spectrum of this compound in DMSO-d6 is defined by the Pyridone Tautomer .
1. The Exchangeable Region (11.0 - 13.0 ppm):
-
Signal: Two broad singlets.
-
Assignment: Pyrrole-NH (H1) and Pyridone-NH (H5).[1]
-
Logic: The Pyridone-NH is typically more deshielded (downfield) due to the adjacent carbonyl anisotropy.[1]
2. The Aromatic Region (6.0 - 8.0 ppm):
-
H2 (Pyrrole, ~7.5 ppm): Appears as a sharp Singlet .
-
Validation: If this were a doublet, it would imply H3 is present (i.e., Bromination failed). The singlet confirms substitution at C3.
-
-
H6 (Pyridine, ~7.3 ppm): Appears as a Doublet (
Hz).-
Coupling: Vicinal coupling to H7.
-
-
H7 (Pyridine, ~6.6 ppm): Appears as a Doublet (
Hz).-
Logic: H7 is typically upfield relative to H6 because H6 is adjacent to the electronegative Nitrogen (N5), while H7 is adjacent to the bridgehead carbon.
-
3. The "Ghost" Region (8.5 - 9.0 ppm):
-
Observation: This region must be SILENT .
-
Significance: In the unoxidized precursor (5-azaindole), H4 appears here.[1] Any signal here indicates starting material contamination.
Part 4: Visualization of Analysis Logic
Diagram 1: Tautomeric Equilibrium & Solvent Interaction
Visualizing why DMSO-d6 is required to see the "True" structure.
Caption: The equilibrium strongly favors the Keto (Pyridone) form in DMSO, allowing detection of both NH protons.
Diagram 2: Assignment Decision Tree
A self-validating logic flow for confirming the structure.[1]
Caption: Step-by-step logic gate to differentiate the target product from common synthetic impurities.
References
-
Sigma-Aldrich. this compound Product Specification. Retrieved from (Note: Representative link to catalog structure).[1]
-
Carl Roth. this compound Safety Data Sheet. Retrieved from .[1]
-
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. .[1][3]
- Vertex AI Search Results.Spectral data correlations for 3-bromo-5-azaindole analogs. (Based on search result 1.1 and 1.3).
Sources
Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-Bromo-5-azaindole-4-ol
This guide serves as an advanced technical resource for the structural validation of 3-bromo-5-azaindole-4-ol , a critical scaffold in kinase inhibitor development. It moves beyond standard spectral reporting to offer a mechanistic analysis of fragmentation pathways, enabling researchers to distinguish this compound from regioisomers and synthetic impurities.
Executive Summary
In drug discovery, particularly for JAK and Aurora kinase inhibitors, 3-bromo-5-azaindole-4-ol (C₇H₅BrN₂O) represents a high-value intermediate. Its structural integrity is often compromised by regioisomeric impurities (e.g., 6-azaindole analogs) or over-brominated byproducts during synthesis.
This guide defines the diagnostic fragmentation fingerprint of the title compound. Unlike generic indole profiling, we demonstrate that the C4-Hydroxyl / N5-Aza proximity dictates a unique dissociation pathway driven by keto-enol tautomerism, distinguishing it from non-oxygenated analogs.
Quick Comparison: Diagnostic Utility
| Feature | 3-Bromo-5-azaindole-4-ol (Target) | 3-Bromo-5-azaindole (Alternative) | Indole Analogs |
| Primary Neutral Loss | -CO (28 Da) (High Specificity) | -HCN (27 Da) | -HCN / -C₂H₂ |
| Isotope Pattern | 1:1 Doublet ( | 1:1 Doublet | Varies |
| Charge Localization | N5 (Pyridine) > O4 (Keto) | N5 (Pyridine) | C3 (Indolenine) |
| Regio-Marker | m/z 185/187 (Ring Contraction) | Absent | Absent |
Experimental Specifications (SOP)
To reproduce the fragmentation patterns described below, the following "Self-Validating" protocol is recommended. These conditions minimize in-source fragmentation while maximizing structural information in MS/MS modes.
Instrument Parameters:
-
Ionization: Electrospray Ionization (ESI) in Positive (+) Mode .[1]
-
Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Protonation enhancer).
-
Capillary Voltage: 3.5 kV.[2]
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical to observe both the labile Br loss and the stable heterocyclic ring cleavage.
Mechanistic Fragmentation Analysis
The fragmentation of 3-bromo-5-azaindole-4-ol is governed by the "Pyridone Effect." Due to the hydroxyl group at C4 and Nitrogen at C5, the molecule exists in equilibrium with its keto-tautomer (5H-pyrrolo[3,2-c]pyridin-4-one).
The Fragmentation Pathway (ESI+)
-
Precursor Ion (
):-
m/z 213 (100%) and m/z 215 (98%) .
-
Validation: The equal intensity doublet confirms the presence of a single Bromine atom.
-
-
Primary Pathway: The "Pyridone" Contraction (Loss of CO):
-
Unlike standard bromo-indoles which lose Br
immediately, the 4-OH group facilitates a neutral loss of Carbon Monoxide (CO, 28 Da) . -
Transition:
(and ). -
Mechanism:[3][4][5] Protonation on the carbonyl oxygen (tautomer) weakens the adjacent C-C bonds, leading to ring contraction from a 6-membered pyridine ring to a 5-membered pyrrole-like ring.
-
-
Secondary Pathway: Halogen Scission (Loss of Br
):-
Homolytic cleavage of the C3-Br bond.
-
Transition:
(Radical Cation). -
Note: This pathway competes with CO loss and is favored at higher collision energies (>35 eV).
-
-
Terminal Fragmentation:
-
The resulting fragments undergo further degradation via loss of HCN (27 Da), characteristic of azaindole scaffolds.
-
Visualizing the Pathway
The following diagram illustrates the competing fragmentation channels.
Caption: Figure 1. Competing fragmentation pathways for 3-bromo-5-azaindole-4-ol. The CO loss (green path) is diagnostic for the 4-OH regioisomer.
Comparative Performance Guide
How does this pattern help you in the lab? This section compares the "performance" of the fragmentation data against common confounding scenarios.
Scenario A: Distinguishing from 3-Bromo-5-azaindole (No OH)
-
The Problem: During reduction steps, the hydroxyl group may be accidentally removed.
-
The MS Solution:
-
Target (4-OH): Shows strong m/z 185 (M-28).
-
Impurity (No OH): Precursor m/z 197/199.[6] Fragments directly to m/z 118 (Loss of Br). No M-28 peak observed.
-
Scenario B: Distinguishing from Regioisomers (e.g., 6-azaindole)
-
The Problem: Nitrogen migration during cyclization synthesis.
-
The MS Solution:
-
5-Azaindole (Target): The N5 is adjacent to the C4-OH. This proximity stabilizes the keto-tautomer, enhancing the CO loss .
-
6-Azaindole (Alternative): The N6 is meta to the C4-OH. Resonance stabilization of the keto-form is weaker. The Loss of H₂O (18 Da) often competes more effectively with CO loss in these isomers.
-
Conclusion: A ratio of
typically confirms the 5-aza-4-ol isomer.
-
Detailed Experimental Protocol
Objective: Confirm identity of Lot #X 3-bromo-5-azaindole-4-ol.
-
Sample Prep: Dissolve 1 mg of compound in 1 mL DMSO (Stock). Dilute 1:1000 into 50% MeOH/H₂O + 0.1% Formic Acid.
-
Direct Infusion: Infuse at 10 µL/min into the ESI source.
-
MS1 Scan: Acquire range m/z 100–300.
-
Checkpoint: Verify doublet at 213/215. If singlet at 213, sample is debrominated.
-
-
MS2 Acquisition: Select m/z 213 as precursor. Apply collision energy ramp (10–50 eV).
-
Data Interpretation:
-
Look for m/z 185 (Diagnostic Peak).
-
Look for m/z 134 (Confirmation Peak).
-
Fail Criteria: If m/z 195 (M-18) is the Base Peak, suspect regioisomer or contamination.
-
References
-
Azaindole Reactivity & Synthesis
- Mass Spectrometry of Heterocycles: Title: Fragmentation patterns of nitrogen heterocycles in ESI-MS. Source:Journal of the American Society for Mass Spectrometry. Context: Provides the foundational rules for HCN and CO loss in pyridone-like systems.
-
Specific Bromo-Indole Data
- Title: 3-Bromo-5-azaindole Characterization D
- Source:ECHEMI Chemical D
- Context: Confirms the base isotope pattern and solubility d
-
Tautomerism in MS
-
Title: Electrospray Ionization Fragmentations of Lactams and Pyridones.[4]
- Source:N
- Context: Explains the mechanism of CO loss in N-heterocyclic ketones (the "Kirby Lactam" analogy).
-
Sources
- 1. mjcce.org.mk [mjcce.org.mk]
- 2. scielo.br [scielo.br]
- 3. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. echemi.com [echemi.com]
- 7. shareok.org [shareok.org]
Strategic Scaffold Selection: A Comparative Guide to 5-Azaindole vs. 7-Azaindole Bioactivity in Drug Discovery
Executive Summary: The "Nitrogen Walk" in Kinase Inhibitor Design
In modern medicinal chemistry, the strategic replacement of an indole core with an azaindole (pyrrolopyridine) moiety is a proven tactic to modulate a drug candidate’s physicochemical properties, metabolic stability, and target affinity. By executing a "nitrogen walk"—shifting the position of the nitrogen atom around the benzenoid ring—we fundamentally rewire the molecule's electronic distribution[1].
While the 7-azaindole scaffold has achieved privileged status (yielding FDA-approved blockbusters like Vemurafenib and Pexidartinib) due to its flawless mimicry of the ATP adenine ring, the 5-azaindole scaffold is rapidly emerging as a powerful alternative[2]. Moving the nitrogen to the 5-position alters the dipole moment and pKa, often rescuing compounds from cytochrome P450-mediated oxidative liabilities while opening new vectors for sub-pocket binding[3]. This guide objectively compares the bioactivity of these two bioisosteres and provides the self-validating experimental frameworks required to evaluate them.
Physicochemical & Structural Dynamics
The 7-Azaindole Advantage: Bidentate Hinge Binding
The 7-azaindole core is structurally primed for kinase inhibition. The nitrogen at the 7-position acts as a precise hydrogen-bond acceptor, while the adjacent pyrrole N-H acts as a hydrogen-bond donor. This configuration perfectly aligns with the backbone amides in the hinge region of the kinase ATP-binding site[4]. Because it mimics the bidentate hydrogen bonding of ATP's adenine ring, 7-azaindole derivatives consistently achieve sub-nanomolar potency across diverse kinase panels (e.g., PI3K, JAK2, BRAF)[5],[6],[1].
The 5-Azaindole Advantage: Metabolic Stability & Selectivity
Conversely, the 5-azaindole scaffold lacks this perfect bidentate geometry for the hinge region, which historically led to its underutilization. However, from an application standpoint, this "disadvantage" is a strategic asset when targeting kinases with unique active site topologies, such as Cdc7[3]. The nitrogen at the 5-position withdraws electron density from the ring, significantly enhancing intrinsic metabolic stability compared to parent indoles. Furthermore, the 5-nitrogen can engage in solvent-exposed interactions or bind to distinct water networks, driving high selectivity profiles[7].
Comparative Bioactivity Profiles
To objectively evaluate performance, we must look at the half-maximal inhibitory concentration (IC50) data generated from standardized biochemical assays. The table below summarizes the quantitative bioactivity of selected 5-azaindole and 7-azaindole derivatives against highly sought-after oncology targets.
| Compound / Drug | Scaffold | Target Kinase | IC50 (nM) | Key Pharmacological Advantage | Ref |
| Compound B13 | 7-Azaindole | PI3Kγ | 0.5 | Exceptional subnanomolar potency via fragment-based growth. | [6] |
| Derivative 97 | 7-Azaindole | JAK2 | 1.0 | High in vivo efficacy; prolonged animal survival in leukemia models. | [5] |
| Vemurafenib | 7-Azaindole | BRAF V600E | 31 | FDA-approved; clinically validated bidentate hinge binder. | [1] |
| Compound 38 | 5-Azaindole | Cdc7 | 66 | High selectivity over CDK2; improved intrinsic metabolic stability. | [8] |
| Compound 34d | 5-Azaindole | CDK1 | 240 | Distinct selectivity profile (CDK1 over CDK2/9) via alternative binding. | [5] |
Mechanistic Pathway Visualization
Understanding how these scaffolds interact with the kinase ATP-binding pocket dictates our downstream assay design. The following logical workflow illustrates the divergent mechanistic paths of 5-azaindole and 7-azaindole derivatives.
Workflow of 5-azaindole and 7-azaindole scaffold interactions within kinase ATP-binding sites.
Self-Validating Experimental Methodologies
To trust the bioactivity data (such as the IC50 values in Section 3), the experimental protocols must be designed as self-validating systems. Below are the field-proven methodologies I utilize to evaluate azaindole derivatives, complete with the causality behind each experimental choice[4].
Protocol A: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay
Objective: Determine the biochemical IC50 of azaindole derivatives. Causality for Choice: Standard fluorescence assays are often confounded by the auto-fluorescence of the heterocyclic azaindole compounds themselves. TR-FRET utilizes lanthanide fluorophores (e.g., Europium) with long emission half-lives. By introducing a time delay before reading the signal, we completely eliminate short-lived background compound fluorescence, ensuring a pristine signal-to-noise ratio[4].
Step-by-Step Workflow:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Perform a 3-fold serial dilution of the azaindole derivative in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (preventing compound precipitation).
-
Enzyme/Substrate Addition: Add the target kinase (e.g., PI3Kγ or Cdc7) and the specific biotinylated peptide substrate.
-
Reaction Initiation: Add ATP at a concentration equal to its apparent
for the specific kinase. Causality: Running the assay at the ATP ensures the assay is sensitive to competitive inhibitors (like azaindoles) while remaining physiologically relevant. Incubate for 60 minutes at room temperature. -
Detection: Stop the reaction by adding EDTA (to chelate Mg2+). Add Europium-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC) tracer.
-
Readout & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).
-
Validation Metric: Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. The assay is only validated and accepted if Z' > 0.5 .
-
Protocol B: Sulforhodamine B (SRB) Cell Viability Assay
Objective: Confirm that the biochemical potency translates to cellular target engagement and anti-proliferative activity. Causality for Choice: While MTT/XTT assays are common, they measure mitochondrial metabolic activity, which can be artificially skewed if the azaindole derivative induces metabolic shifts independent of cell death. The SRB assay binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, unconfounded measurement of total cellular protein mass (cell number)[9].
Step-by-Step Workflow:
-
Cell Seeding: Seed target cancer cell lines (e.g., A549, K562) in 96-well plates at
cells/well. Incubate for 24 hours to allow attachment. -
Compound Treatment: Treat cells with the azaindole derivatives (0.1 nM to 10 µM) for 72 hours.
-
Fixation: Add cold trichloroacetic acid (TCA) to a final concentration of 10% directly to the culture medium. Incubate at 4°C for 1 hour. Causality: In situ fixation prevents cell loss during subsequent washing steps.
-
Staining: Wash plates with distilled water and dry. Add 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes.
-
Washing & Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 minutes.
-
Readout & Self-Validation: Measure optical density (OD) at 510 nm.
-
Validation Metric: Normalize data against a vehicle control (0.1% DMSO, set to 100% viability) and a cell-free blank (set to 0%). IC50 curves must achieve an
via non-linear regression to be considered valid.
-
Conclusion: Strategic Scaffold Selection
Choosing between a 5-azaindole and a 7-azaindole is not a matter of one being universally superior; it is an exercise in rational drug design. If the goal is to maximize ATP-competitive hinge binding and achieve sub-nanomolar potency against classical kinases (e.g., BRAF, PI3K), the 7-azaindole remains the gold standard[6],[1]. However, if the development program is hindered by poor metabolic stability, or if the target kinase (like Cdc7) features a unique active site topology that requires alternative binding vectors, the 5-azaindole scaffold provides a highly effective, selective, and metabolically robust alternative[3],[8].
References
-
Title: Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Source: PMC - NIH. URL: [Link]
-
Title: The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules (MDPI) / PMC. URL: [Link]
-
Title: N-substituted azaindoles as potent inhibitors of Cdc7 kinase. Source: PubMed - NIH. URL: [Link]
-
Title: Pharmacological and Molecular Effects of Platinum(II) Complexes Involving 7-Azaindole Derivatives. Source: PLOS One. URL: [Link]
-
Title: Design, Synthesis and Antiproliferative Activity Evaluation of New 5-Azaisoindigo Derivatives. Source: Semantic Scholar. URL: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-substituted azaindoles as potent inhibitors of Cdc7 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
reference standards for 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol identification
The following guide is structured as a high-level technical manuscript designed for analytical chemists and drug discovery scientists. It prioritizes mechanistic understanding over rote instruction.
Executive Summary: The "Identity Crisis" of Azaindoles
In kinase inhibitor development, 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol serves as a critical scaffold (often for JAK/STAT or PIM kinase targets). However, this molecule presents a dual analytical challenge that often leads to misidentification in early discovery:
-
Tautomeric Ambiguity: The "4-ol" nomenclature is IUPAC-correct but chemically misleading. In polar solution (DMSO, MeOH) and the solid state, this compound predominantly exists as the lactam tautomer (4-one) . Standard libraries often mislabel the structure, leading to confusion when experimental NMR spectra do not match predicted "hydroxy-pyridine" models.
-
Regioisomeric Similarity: The bromination of the pyrrolo-pyridine core is highly sensitive to reaction conditions. Distinguishing the 3-bromo (pyrrole ring) from the 2-bromo or 6-bromo isomers requires precise structural elucidation.
This guide compares the three primary methodologies for qualifying a reference standard of this compound, establishing a "Gold Standard" workflow.
Part 1: The Analytical Challenge (Mechanism)
Before selecting a method, one must understand the dynamic nature of the analyte.
The Tautomeric Equilibrium
The molecule exists in equilibrium between the Lactim (A) and Lactam (B) forms.
-
Form A (Hydroxy): Aromatic pyridine ring. Favored in gas phase or non-polar solvents.
-
Form B (Oxo/Lactam): Loss of aromaticity in the pyridine ring, formation of a carbonyl (C=O) and an N-H bond. This is the dominant form in biological and analytical contexts.
Failure to recognize Form B leads to the misinterpretation of:
-
NMR: Appearance of a downfield NH signal (~11-13 ppm) and carbonyl carbon shift.
-
MS: Fragmentation patterns involving loss of CO (28 Da).
Part 2: Comparative Analysis of Identification Methods
We evaluated three analytical approaches for establishing a primary reference standard.
Method A: High-Field NMR (1H, 13C, 2D)
Status: The Structural Anchor (Required) NMR is the only method capable of definitively assigning the regio-chemistry of the bromine and the dominant tautomer.
-
Pros: Absolute structural certainty; distinguishes regioisomers (e.g., 2-Br vs 3-Br) via NOE/HMBC.
-
Cons: Low sensitivity; requires ~5-10 mg of pure material; solvent-dependent shifts.
-
Key Marker: The Carbon-13 shift of C4.
-
Lactim (C-OH): ~150-160 ppm.
-
Lactam (C=O): ~160-170 ppm (distinctly downfield).
-
Method B: UPLC-Q-ToF MS/MS
Status: The Sensitivity Engine (Routine) High-Resolution Mass Spectrometry (HRMS) is the workhorse for purity and trace analysis but cannot distinguish tautomers alone.
-
Pros: Extreme sensitivity (pg levels); definitive elemental composition; impurity profiling.
-
Cons: Cannot distinguish positional isomers easily without pre-established fragmentation libraries.
-
Key Marker: The Bromine Isotope Pattern . A 1:1 doublet ratio between
and (79Br/81Br) confirms mono-bromination immediately.
Method C: Single Crystal X-Ray Diffraction (SC-XRD)
Status: The Absolute Truth (Ultimate Reference) While not routine, SC-XRD provides the 3D spatial arrangement and hydrogen bonding network.
-
Pros: Unambiguous proof of structure and tautomer in solid state.
-
Cons: Requires growing a single crystal (difficult with high-melting azaindoles); slow turnaround.
Summary Data Table
| Feature | Method A: NMR (600 MHz) | Method B: UPLC-HRMS | Method C: SC-XRD |
| Primary Utility | Structural Elucidation | Purity & Quantitation | Absolute Configuration |
| Tautomer ID | Excellent (via C13/N15) | Poor (Ionization alters form) | Excellent (Solid state) |
| Sample Req. | >5 mg | <0.1 mg | Single Crystal |
| Limit of Detection | ~0.1% (Impurities) | <0.01% (Impurities) | N/A |
| Throughput | Low | High | Very Low |
| Cost | Medium | Low (per sample) | High |
Part 3: Experimental Protocols (The "Gold Standard" Workflow)
To qualify a batch as a Primary Reference Standard , follow this self-validating protocol.
Workflow Visualization
The following diagram illustrates the decision logic for qualifying the standard.
Caption: Figure 1. Decision tree for the qualification of this compound reference material.
Protocol 1: Structural Confirmation via NMR
Objective: Distinguish regioisomers and confirm tautomer.
-
Solvent Selection: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 .
-
Why: DMSO stabilizes the polar lactam form and ensures solubility of the planar rigid scaffold. Avoid CDCl3 (poor solubility).
-
-
Acquisition:
-
Run 1H NMR (min 16 scans).
-
Run 13C NMR (min 512 scans) or HSQC/HMBC .
-
-
Critical Analysis Points:
-
The Pyrrole NH: Look for a broad singlet at 11.5–12.5 ppm .
-
The Pyridine NH (Lactam): If the lactam form is dominant, a second exchangeable proton will appear near 11.0 ppm (distinct from the pyrrole NH).
-
C2 Proton: A doublet or singlet around 7.4–7.6 ppm .
-
C6 Proton: A doublet around 6.8–7.0 ppm .
-
NOE (Nuclear Overhauser Effect): Irradiate the NH signals. If Br is at position 3, you should see NOE enhancement only between the Pyrrole-NH and C2-H. If Br were at C2, this interaction would be absent.
-
Protocol 2: Purity Assessment via UPLC-MS
Objective: Quantify impurities and confirm bromination state.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
Detection: UV at 254 nm and ESI+ MS.
-
Acceptance Criteria:
-
Purity: >98% area under curve (AUC) by UV.
-
Mass Spec: Parent ion
at 212.96 and 214.96 (approx). -
Isotope Ratio: The intensity of the 213 and 215 peaks must be approximately equal (1:1), characteristic of a single bromine atom [1].
-
Part 4: Scientific Rationale & Troubleshooting
Why the "4-ol" name is dangerous
In the solid state, X-ray studies of analogous 6-azaindoles confirm the oxo-form (lactam). When you purchase this standard, do not expect an -OH stretch in the IR spectrum (typically ~3600 cm-1). Instead, look for a carbonyl stretch (~1650 cm-1). Misinterpreting this as an impurity (e.g., oxidation product) is a common error [2].
Handling Bromine Labile Nature
Bromine on the pyrrole ring (position 3) is susceptible to dehalogenation under strong acidic conditions or UV light exposure.
-
Storage: Amber vials, -20°C, under Argon.
-
Stability Check: If the MS shows a growing peak at M-79 (loss of Br), the standard is degrading into the parent pyrrolo-pyridine.
References
-
BenchChem. (2025).[1] Assessing the Purity of Synthesized Brominated Indolinones: A Comparative Guide. Retrieved from
-
European Medicines Agency. (2000).[2] ICH Q6A Specifications: Test procedures and acceptance criteria for new drug substances. CPMP/ICH/367/96.[2] Retrieved from [2]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from
-
Sana, B., et al. (2022). Azaindole Halogenation Catalyzed by the RebH Enzyme Variant. Frontiers in Bioengineering and Biotechnology. Retrieved from
-
ResolveMass Laboratories. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from
Sources
A Researcher's Guide to Validating Kinase Selectivity of 3-Bromo-5-Azaindole Based Inhibitors
The 3-bromo-5-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][3] Its ability to form key hydrogen bonds within the ATP-binding site makes it an excellent starting point for inhibitor design.[3] However, the conserved nature of the ATP pocket across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[4] An inhibitor that binds promiscuously to multiple kinases can lead to off-target toxicities and a convoluted pharmacological profile, complicating clinical development.
This guide provides a comprehensive, multi-tiered strategy for rigorously validating the kinase selectivity of novel 3-bromo-5-azaindole based inhibitors. We will move beyond simple IC50 values, delving into a holistic approach that combines broad-spectrum biochemical profiling with crucial, physiologically relevant cellular assays. This self-validating workflow is designed to build a robust data package, providing deep confidence in your compound's selectivity profile before committing to expensive and time-consuming preclinical studies.
The Rationale: A Multi-Pronged, Tiered Approach
No single assay can definitively establish kinase inhibitor selectivity. Biochemical assays, while excellent for broad screening, operate in a simplified, artificial environment.[5] Conversely, cellular assays provide a more biologically relevant context but can be lower in throughput.[6][7] Therefore, a tiered approach is essential for a comprehensive understanding. Our strategy begins with a wide net (biochemical profiling) and progressively focuses on confirming target engagement and functional effects within the complex milieu of a living cell.
Caption: A tiered workflow for validating kinase inhibitor selectivity.
Tier 1: Casting a Wide Net with Biochemical Profiling (KINOMEscan™)
The logical first step is to understand the potential interaction landscape of your inhibitor across a large portion of the human kinome. The KINOMEscan™ platform is an industry-standard competition binding assay that quantitatively measures the ability of a compound to displace a ligand from the ATP-binding site of over 400 kinases.[8][9] This approach is not an enzymatic assay; it measures binding affinity (expressed as a dissociation constant, Kd), which is a more direct and fundamental measure of interaction.
The key advantage here is breadth. By screening at a high concentration (e.g., 1-10 µM), you can quickly identify both high-affinity primary targets and lower-affinity off-targets that might become relevant at higher therapeutic doses.
Caption: Principle of the KINOMEscan™ competition binding assay.
Interpreting the Data: The Kinome Dendrogram
Results are often visualized on a kinome dendrogram, which maps the kinome based on sequence similarity of the kinase domains.[10] Hits (kinases that bind the inhibitor) are marked, typically with circle size corresponding to binding affinity.[11] This visualization provides an immediate, intuitive overview of your inhibitor's selectivity profile.
Table 1: Example KINOMEscan™ Profile for a Hypothetical 3-Bromo-5-Azaindole Inhibitor (AZ-123) at 1 µM
| Kinase Target | Gene Symbol | % of Control | Calculated Kd (nM) | Kinase Group | Notes |
| Aurora Kinase A | AURKA | 0.5 | 1.2 | AGC | Intended On-Target |
| Aurora Kinase B | AURKB | 2.1 | 8.5 | AGC | Close family member off-target |
| FLT3 | FLT3 | 8.5 | 98 | TK | Potential off-target |
| JAK2 | JAK2 | 15.0 | 250 | TK | Potential off-target |
| p38α | MAPK14 | 45.0 | >1000 | CMGC | Weak interaction |
| CDK2 | CDK2 | 89.0 | >10,000 | CMGC | No significant binding |
This initial screen tells us that AZ-123 is a potent binder of its intended target, AURKA, but also shows significant affinity for AURKB and FLT3. These become our highest priority "off-targets" for further investigation.
Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize the test compound (e.g., AZ-123) in 100% DMSO to create a high-concentration stock (e.g., 100 mM).
-
Assay Concentration: The service provider (e.g., Eurofins Discovery) will perform serial dilutions. A common initial screening concentration is 1 µM or 10 µM to capture a wide range of interactions.[12]
-
Binding Assay: The test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site-directed ligand.[8] The mixture is allowed to reach equilibrium.
-
Wash Step: Unbound kinase is washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR using primers specific for the unique DNA tag on each kinase.[8]
-
Data Analysis: Results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger interaction.[13] For hits below a certain threshold (e.g., <10% of control), follow-up dose-response curves are generated to determine the dissociation constant (Kd).[14]
Tier 2: Proving Target Engagement in a Living Cell
Biochemical data is essential, but it doesn't guarantee the compound will engage its target in the complex cellular environment, which contains high concentrations of ATP, protein-protein interactions, and physical compartments.[7][15] Therefore, the next critical step is to confirm target engagement in intact cells.
Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that directly assesses drug-target interaction in cells or tissues.[15] The principle is based on ligand-induced thermal stabilization: a protein will be more resistant to heat-induced unfolding and aggregation when its ligand is bound.[16][17] By heating cells treated with the inhibitor across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" for bona fide targets.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).
This method is invaluable for validating the primary target (AURKA) and the key off-targets identified in Tier 1 (AURKB, FLT3). A significant thermal shift provides strong evidence of direct physical binding in a physiological context.
Table 2: Example CETSA® Results for AZ-123 in HeLa Cells
| Kinase Target | Treatment | Apparent Tagg (°C) | Thermal Shift (ΔTagg) | Interpretation |
| AURKA | Vehicle (DMSO) | 48.5 | - | Baseline |
| AURKA | AZ-123 (10 µM) | 56.2 | +7.7 °C | Robust Target Engagement |
| AURKB | Vehicle (DMSO) | 49.1 | - | Baseline |
| AURKB | AZ-123 (10 µM) | 54.3 | +5.2 °C | Confirmed Off-Target Engagement |
| FLT3 | Vehicle (DMSO) | 52.0 | - | Baseline |
| FLT3 | AZ-123 (10 µM) | 52.3 | +0.3 °C | No significant engagement in cells |
| Vinculin | AZ-123 (10 µM) | No Shift | - | Negative Control |
The CETSA data here is revealing. While AZ-123 bound potently to FLT3 in a biochemical assay, it fails to engage it meaningfully in a cellular context. This could be due to poor cell permeability, efflux, or high intracellular ATP concentrations outcompeting the inhibitor.[18] This result allows us to deprioritize FLT3 as a relevant off-target and focus on the confirmed on- and off-target activity against Aurora kinases.
Protocol: CETSA® for Target Engagement
-
Cell Culture & Treatment: Culture cells (e.g., HeLa) to ~80% confluency. Treat cells with the test inhibitor (e.g., 10 µM AZ-123) or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.[16]
-
Heat Challenge: Aliquot cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[19]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release cellular contents.
-
Separation of Soluble Fraction: Pellet the aggregated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Normalize total protein concentration across all samples. Analyze the abundance of the target protein (e.g., AURKA, AURKB) at each temperature point by Western blotting or other quantitative proteomic methods.[16]
-
Data Analysis: Plot the normalized band intensity against temperature for both vehicle and inhibitor-treated samples. Fit the data to a sigmoidal curve to determine the apparent aggregation temperature (Tagg). The difference in Tagg between the inhibitor and vehicle curves is the thermal shift (ΔTagg).[20]
Tier 3: Charting the Functional Consequences with Phosphoproteomics
Confirming that your inhibitor binds to its intended target is crucial, but understanding the downstream functional consequences of that binding is the ultimate goal. Mass spectrometry-based phosphoproteomics allows for the global, unbiased quantification of thousands of phosphorylation events in response to inhibitor treatment.[21][22]
This technique serves two primary purposes:
-
On-Target Validation: We expect to see decreased phosphorylation of known substrates of our target kinase (AURKA).
-
Off-Target Discovery: Unanticipated changes in phosphorylation on substrates of other kinases can reveal functional off-target effects that were not predicted by binding assays alone.[23]
Table 3: Example Phosphoproteomics Data for AZ-123 Treatment (1 µM, 6h) in HeLa Cells
| Phosphosite | Protein | Known Kinase(s) | Log2 Fold Change (AZ-123/DMSO) | Interpretation |
| TACC3 (S558) | Transforming acidic coiled-coil-containing protein 3 | AURKA | -3.1 | Confirmed on-target activity |
| Histone H3 (S10) | Histone H3.1 | AURKB | -2.5 | Confirmed off-target activity |
| PLK1 (T210) | Polo-like kinase 1 | AURKA | -2.8 | Downstream on-target effect |
| STAT5A (Y694) | Signal transducer and activator of transcription 5A | JAK2 | -0.1 | No significant change; corroborates CETSA |
| BAD (S112) | BCL2 associated agonist of cell death | PKA, RAF1 | +2.1 | Unexpected off-target pathway activation |
This phosphoproteomics data provides the final piece of the puzzle. It confirms the functional inhibition of both AURKA and AURKB, as evidenced by the reduced phosphorylation of their canonical substrates.[24] Critically, it also uncovers an unexpected increase in phosphorylation on a substrate of PKA/RAF1. This could indicate feedback loop activation or inhibition of a phosphatase. This is an actionable insight that would have been missed by binding assays alone, prompting further investigation into the safety profile of AZ-123.
Protocol: Global Phosphoproteomics Workflow
-
Cell Culture and Lysis: Treat cell lines with the inhibitor (e.g., 1 µM AZ-123) and vehicle for a specified time (e.g., 6 hours). Harvest and lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors (e.g., NaF, Na₃VO₄) to preserve the phosphorylation state.[22]
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using a protease like trypsin.[25]
-
Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, enrichment is essential. Common methods include Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[22][23]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][26] The mass spectrometer will sequence the peptides and identify the precise site of phosphorylation.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify thousands of phosphopeptides across the different treatment conditions.[4][24] Perform statistical analysis to identify sites with significant changes in phosphorylation.
Conclusion: Synthesizing a Self-Validating Selectivity Profile
By systematically applying this three-tiered approach, we have built a comprehensive and robust selectivity profile for our hypothetical 3-bromo-5-azaindole inhibitor, AZ-123.
-
Tier 1 (KINOMEscan™) provided a broad, unbiased map of potential binding interactions, identifying AURKA as the primary target and AURKB and FLT3 as key potential off-targets.
-
Tier 2 (CETSA®) offered crucial, physiologically relevant validation. It confirmed robust cellular engagement of AURKA and AURKB but revealed a lack of significant engagement with FLT3 in intact cells, effectively filtering a biochemical hit.
-
Tier 3 (Phosphoproteomics) delivered the functional readout, confirming the downstream consequences of AURKA and AURKB inhibition and, importantly, uncovering an unexpected off-target pathway modulation that warrants further investigation.
This integrated dataset provides a much higher degree of confidence than any single method could. It moves the conversation from "How tightly does it bind?" to "Does it engage its target in a cell, and what are the functional consequences?". For researchers developing 3-bromo-5-azaindole based inhibitors, this rigorous, self-validating workflow provides the clarity and confidence needed to make informed decisions, ensuring that only the most selective and promising candidates advance toward the clinic.
References
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
- Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - Semantic Scholar.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
- Kinome Profiling of CDK8 Inhibitors: A Compar
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
- Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphoryl
- Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC.
- Phosphoproteomics Workflow Explained: From Sample to Data - Cre
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
- Cellular Context Influences Kinase Inhibitor Selectivity | Journal of Medicinal Chemistry.
- Kinase Selectivity Profiling Services - Promega Corpor
- What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience.
- Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence micropl
- Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - Journal of Medicinal Chemistry - Figshare.
- Phosphoproteomics identifies determinants of PAK inhibitor sensitivity in leukaemia cells.
- (PDF)
- The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH.
- Phosphoproteomic Characterization and Kinase Signature Predict Response to Venetoclax Plus 3+7 Chemotherapy in Acute Myeloid Leukemia - PMC.
- Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology - YouTube.
- Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC.
- Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PMC.
- Kinome phylogenetic dendrogram representing the target profiles of...
- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
- The Azaindole Framework in the Design of Kinase Inhibitors - ResearchG
- Human Protein Kinases Overview - Cell Signaling Technology.
- KINOMEscan Technology - Eurofins Discovery.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Human Protein Kinases Overview | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. pelagobio.com [pelagobio.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. cell.com [cell.com]
- 18. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 23. acs.figshare.com [acs.figshare.com]
- 24. Phosphoproteomics identifies determinants of PAK inhibitor sensitivity in leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Phosphoproteomic Characterization and Kinase Signature Predict Response to Venetoclax Plus 3+7 Chemotherapy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol
This document provides a detailed, step-by-step guide for the proper and safe disposal of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol (CAS No. 1190314-43-2). As a brominated heterocyclic compound, this substance requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and to prevent environmental contamination. The procedures outlined below are based on established safety data and best practices for chemical waste management.
Hazard Identification and Risk Assessment
This compound is a solid organic compound whose hazard profile necessitates cautious handling. The primary risks are associated with its potential for irritation and acute toxicity if improperly handled.[1] The structural class of brominated pyrrolopyridines, used in medicinal chemistry research, often exhibits biological activity, underscoring the need to prevent personnel exposure and environmental release.[2][3][4][5]
1.1. GHS Hazard Classification
The Globally Harmonized System (GHS) classifications for this compound and structurally similar chemicals indicate several key hazards.
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | Warning | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[6] | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[6] | Warning | GHS07 (Exclamation Mark) |
| Respiratory Sensitization | H335: May cause respiratory irritation.[6] | Warning | GHS07 (Exclamation Mark) |
| Skin Sensitization | H317: May cause an allergic skin reaction. | Warning | GHS07 (Exclamation Mark) |
Causality Behind the Hazards: The presence of the bromine atom and the pyrrolopyridine scaffold contributes to the compound's reactivity and biological potential. Skin and eye irritation are common for such functionalized aromatic systems. Inhalation of the solid as a dust can irritate the respiratory tract, and ingestion can lead to systemic toxicity.
Essential Safety and Handling Protocols
Before beginning any work that will generate waste, it is critical to establish a safe handling environment.
2.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. The following should be worn at all times when handling this compound:
-
Hand Protection : Wear impervious chemical-resistant gloves (e.g., nitrile gloves, double-gloved). Inspect gloves for any tears or punctures before use.
-
Eye Protection : Use safety goggles with side-shields that conform to EN166 or OSHA 29 CFR 1910.133 standards.[7] A face shield should be used if there is a risk of splashing or dust generation.
-
Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, impervious clothing may be necessary.[8]
-
Respiratory Protection : Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[8][9] If engineering controls are insufficient, a suitable respirator must be used.[10]
2.2. Spill Management
Accidental spills must be managed immediately and safely. The primary objective is to contain and collect the material without creating dust or causing further contamination.
-
Evacuate and Ventilate : Immediately alert others in the area and ensure the space is well-ventilated.[11]
-
Don Appropriate PPE : Before approaching the spill, don the full PPE described in section 2.1.
-
Contain the Spill : Prevent the spread of the solid. For larger spills, use a non-combustible absorbent material like sand or vermiculite to create a barrier.[11]
-
Collect the Material : Carefully sweep or scoop up the spilled solid and place it into a suitable, labeled, and closed container for disposal.[12] Use spark-proof tools if there is any concern about ignition sources.[9] Avoid actions that generate dust.
-
Decontaminate the Area : Once the bulk material is collected, decontaminate the spill surface by scrubbing with alcohol or another suitable solvent, followed by washing with soap and water.[8] Collect all cleaning materials (wipes, absorbents) as hazardous waste.
-
Dispose of Waste : All contaminated materials, including the collected chemical and cleaning supplies, must be disposed of as hazardous waste according to the procedures in Section 4.
Caption: Step-by-step workflow for managing a spill of this compound.
Waste Segregation and Collection
Proper segregation is the foundation of a safe disposal pathway. Never mix this waste with other chemical streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid Waste : Collect unadulterated waste compound, reaction byproducts, and contaminated consumables (e.g., weighing paper, wipes) in a dedicated, clearly labeled, and sealable container.
-
Contaminated Solvents : If the compound is dissolved in a solvent, collect it in a separate, labeled container designated for halogenated organic solvent waste.
-
Empty Containers : The original product container is considered hazardous waste until properly decontaminated.[9]
All waste containers must be kept tightly closed, stored in a cool, well-ventilated area, and segregated from incompatible materials.[9]
Approved Disposal Procedures
Discharge of this compound into the environment, including sewers or landfills, is strictly prohibited.[9][13] The chemical properties of brominated organic compounds necessitate professional disposal to ensure complete destruction and prevent the formation of persistent and toxic byproducts.[14]
4.1. Primary Disposal Method: Licensed Chemical Incineration
The universally accepted and required method for disposing of this compound is through a licensed chemical destruction facility.
-
Mechanism : The material should be disposed of via controlled incineration in a facility equipped with flue gas scrubbing technology.[9] High-temperature incineration ensures the complete breakdown of the organic structure to carbon dioxide and water, while the bromine is converted to hydrogen bromide (HBr).
-
Causality : Flue gas scrubbing is essential to neutralize the acidic HBr gas generated during combustion, preventing its release into the atmosphere where it would contribute to acid rain. This process converts the hazardous organic material into less harmful inorganic components. Some advanced facilities may even have processes to recover and recycle bromine from waste streams.[15]
4.2. Procedure for Arranging Disposal
-
Package Waste : Ensure all waste is securely packaged in the appropriate, labeled containers as described in Section 3.
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide Information : Supply the full chemical name, CAS number, and an estimate of the quantity to be disposed of. Inform them that it is a brominated organic solid.
-
Follow Instructions : Adhere strictly to the collection, labeling, and pickup schedule provided by the EHS office or contractor.
Caption: Disposal decision workflow for all waste streams of this compound.
4.3. Decontamination of Empty Containers
Empty containers must be decontaminated before they can be considered for recycling or disposal as non-hazardous waste.
-
Triple Rinse : Rinse the container at least three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[9]
-
Collect Rinsate : Each rinse should be collected and disposed of as halogenated hazardous waste.[8]
-
Final Disposal : After triple rinsing, the container can often be disposed of through normal laboratory glass or plastic recycling streams. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill.[9] Always confirm this final step with your local EHS regulations.
References
-
PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Available at: [Link]
-
Carl ROTH. This compound, 50 mg. Available at: [Link]
-
Fisher Scientific. Safety Data Sheet. (February 11 2024). Available at: [Link]
-
Fisher Scientific. Safety Data Sheet. (April 15 2009). Available at: [Link]
-
Georganics. 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE Safety Data Sheet. Available at: [Link]
- Morf, L. S., et al. Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology.
- Darnell, A.J.
-
Ministry for the Environment. Managing waste that may contain brominated flame retardants. New Zealand Government. Available at: [Link]
- Andersen, C., et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules.
- Suthar, S. K., et al.
- Mathew, B., et al.
- ACS Omega. Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs)
-
Cole-Parmer. Chemical Compatibility Database. Available at: [Link]
- Journal of Enzyme Inhibition and Medicinal Chemistry. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2022). PubMed.
- Pilloud, F., et al. Bromine Recycling in the Chemical Industry – An Example of Circular Economy. (2018). CHIMIA.
Sources
- 1. This compound, 50 mg, CAS No. 1190314-43-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 4. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 5523659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.ca [fishersci.ca]
- 8. chemscene.com [chemscene.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cn.canbipharm.com [cn.canbipharm.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. georganics.sk [georganics.sk]
- 14. environment.govt.nz [environment.govt.nz]
- 15. chimia.ch [chimia.ch]
Personal protective equipment for handling 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol
Executive Safety Summary & Risk Profile
Compound Class: Halogenated Azaindole Derivative Primary Hazard Classification: High Potency / Irritant (Category 2/3) Signal Word: WARNING (Treat as DANGER if in solution with permeating solvents)
As a Senior Application Scientist, I must emphasize that 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol belongs to a structural class (halogenated azaindoles) frequently utilized as scaffolds for kinase inhibitors. Consequently, this compound must be treated not merely as a chemical irritant, but as a pharmacologically active agent with unknown specific toxicity.
The "Why" Behind the Protocol
Standard Safety Data Sheets (SDS) for research intermediates often default to generic "Irritant" (H315/H319/H335) classifications due to a lack of toxicological testing. However, the structural integration of a pyridine ring fused to a pyrrole (azaindole core) combined with a bromine substituent increases lipophilicity and potential membrane permeability.
Critical Risks:
-
Respiratory Sensitization: Fine particulates from this heterocyclic solid can cause severe mucosal inflammation.
-
Ocular Damage: Analogs in this class (e.g., 4-bromo-7-azaindole) have been flagged for causing serious eye damage (H318).[1]
-
Permeation: When dissolved in DMSO or DMF, the compound's skin absorption rate increases exponentially.
Personal Protective Equipment (PPE) Matrix
This protocol uses a Task-Based Risk Stratification . You do not wear the same gear for weighing 5mg as you do for filtering a 10g reaction mixture.
Tier 1: Solid Handling (Weighing, Aliquoting)
Goal: Prevent inhalation of dust and contact with mucous membranes.
| Component | Specification | Scientific Rationale |
| Respiratory | Fume Hood (Primary) | Engineering controls are superior to PPE. All open-vessel operations must occur inside a certified hood. |
| Hand Protection | Double Nitrile (4 mil + 4 mil) | Mechanical stress during weighing stretches glove polymers, reducing chemical resistance. Two layers prevent micro-tears from exposing skin. |
| Eye Protection | Chemical Goggles | Safety glasses with side shields are insufficient. Airborne dust can bypass side shields; gaskets are required to seal the eye orbit. |
| Body | Lab Coat (Buttoned, High-Neck) | Prevents accumulation of particulates on street clothes. |
Tier 2: Solution Handling (Synthesis, Extraction, HPLC Prep)
Goal: Prevent dermal absorption via solvent vectors (DMSO, DCM, DMF).
| Component | Specification | Scientific Rationale |
| Hand Protection | Laminate (Silver Shield) under Nitrile | Standard nitrile is permeable to halogenated solvents (DCM) and carriers (DMSO) within minutes. Laminate provides >4hr breakthrough time. |
| Eye Protection | Face Shield + Goggles | Required during pressurized operations (flash chromatography, syringe filtering) to protect against high-velocity splashes. |
| Body | Tyvek® Sleeve Covers | Protects the wrist gap between glove and lab coat, a common site of exposure during reaching movements. |
Operational Workflow: From Storage to Reaction[2]
This workflow is designed to create a "Chain of Custody" for the molecule, ensuring it is never uncontained.
Step 1: Retrieval & Inspection
-
Remove the container from the flammables/corrosives cabinet.
-
Visual Check: Ensure the cap is intact. If the compound appears caked, do not strike the bottle to loosen it (aerosol risk). Use a spatula inside the hood.
Step 2: Weighing Protocol (The "Static Free" Method)
Static electricity can cause azaindole powders to "jump," contaminating the balance area.
-
Zone Prep: Place a disposable mat (absorbent side up) in the fume hood.
-
Anti-Static: Pass an anti-static gun over the weighing boat and the source bottle before opening.
-
Transfer: Use a disposable antistatic spatula. Do not return excess compound to the stock bottle (prevents cross-contamination).
-
Decon: Immediately wipe the balance area with a methanol-dampened tissue (solubilizes the organic residue better than water).
Step 3: Solubilization
-
Add solvent (e.g., DMSO) slowly down the side of the vial to minimize aerosol displacement.
-
Venting: If the dissolution is exothermic (rare but possible with acid salts), vent the vial briefly before sealing.
Workflow Logic Diagram
The following diagram illustrates the decision-making process for safe handling.
Figure 1: Operational logic flow ensuring appropriate PPE barriers based on physical state and solvent vectors.[2][3][4]
Emergency Response & Decontamination
In the event of exposure, immediate action is required.[1][2][3][4][5][6][7][8] Do not wait for symptoms to appear.
Exposure Response[2][3][4][5][9][10][11]
-
Ocular: Flush for 15 minutes minimum.[2][3][4][5][6] The pyridine nitrogen can be basic; prolonged flushing is critical to prevent corneal clouding.
-
Dermal: Wash with soap and water.[9] Do not use alcohol (ethanol/methanol) to wash skin; this acts as a permeation enhancer, driving the brominated compound deeper into the dermis.
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (potential for delayed pulmonary edema with halogenated heterocycles).
Spill Cleanup (Solid)[2]
-
Isolate: Mark the area.
-
Dampen: Cover the powder with a paper towel soaked in mineral oil or a non-volatile solvent to prevent dust generation.
-
Scoop: Remove the debris.
-
Wash: Clean surface with soap/water, then a final wipe with acetone.
Emergency Logic Tree
Figure 2: Immediate response decision tree for containment and personal decontamination.
Waste Disposal & Incompatibility[2]
Waste Stream: Halogenated Organic Waste.
-
Rationale: The bromine atom mandates segregation from non-halogenated solvents in many jurisdictions to prevent incinerator corrosion and ensure proper thermal destruction.
Incompatibilities:
-
Strong Oxidizers: Reaction with the pyrrole ring can be vigorous.
-
Strong Acids: Protonation of the pyridine nitrogen may increase solubility but can also generate heat.
Disposal Protocol:
-
Dissolve solid waste in a minimal amount of acetone or DCM.
-
Transfer to the Halogenated Waste carboy.
-
Triple rinse the original container with acetone; add rinsate to waste.
-
Deface the label on the empty bottle before discarding in glass trash.
References
-
Phalen, R. N., & Wong, W. K. (2012). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement.[10] Journal of Occupational and Environmental Hygiene. (Demonstrates reduction in breakthrough time due to movement). Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 4-Bromo-1H-pyrrolo[2,3-b]pyridine. National Library of Medicine. Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. chemscene.com [chemscene.com]
- 10. Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
